H-HoArg-OH-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H16N4O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,5,5-tetradeuterio-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1/i1D2,2D2 |
InChI Key |
QUOGESRFPZDMMT-OZDFLOAESA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN=C(N)N |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
H-HoArg-OH-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of H-HoArg-OH-d4 (L-Homoarginine-d4). This stable isotope-labeled internal standard is a critical tool for the accurate quantification of L-homoarginine, a molecule of growing interest in cardiovascular and metabolic research.
Chemical Structure and Properties
This compound is the deuterated form of L-homoarginine, a non-proteinogenic amino acid. The "d4" designation indicates the presence of four deuterium atoms, which are strategically placed to ensure mass spectrometric distinction from the endogenous, unlabeled compound. Based on its InChI key, the deuterium atoms are located on the carbon chain.
Chemical Structure:
Physicochemical Properties of L-Homoarginine-d4 Dihydrochloride
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₄D₄Cl₂N₄O₂ | [1][2][3] |
| Molecular Weight | 265.17 g/mol | [2][3] |
| CAS Number | 1332075-41-8 | [1][2][3] |
| Synonyms | 2-Amino-6-guanidinohexanoic Acid-d4 Dihydrochloride, N6-(Aminoiminomethyl)-L-lysine-d4 Dihydrochloride | [2] |
| Appearance | Pale Yellow Solid | [3] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [3] |
Biological Significance and Applications
L-homoarginine, the non-deuterated counterpart of this compound, is endogenously produced from lysine.[4] It plays a significant role in nitric oxide (NO) metabolism and has been identified as a potential biomarker for cardiovascular health.[4][5] this compound is primarily utilized as an internal standard in stable isotope dilution mass spectrometry assays for the precise and accurate quantification of L-homoarginine in biological matrices such as plasma and urine.[6][7][8]
Experimental Protocols
Quantification of L-Homoarginine using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-homoarginine in human plasma.
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Precipitate proteins by adding 150 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both L-homoarginine and the this compound internal standard.
Logical Workflow for LC-MS/MS Quantification
Caption: Workflow for L-homoarginine quantification.
Alkaline Phosphatase Inhibition Assay
L-homoarginine is a known inhibitor of tissue non-specific alkaline phosphatase (TNAP).[2] The following is a general protocol to assess this inhibition.
1. Reagents:
-
Alkaline phosphatase (e.g., from bovine kidney)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
L-homoarginine solutions of varying concentrations
-
Assay buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4)
2. Assay Procedure:
-
In a 96-well plate, add 20 µL of different concentrations of L-homoarginine or buffer (for control).
-
Add 20 µL of the alkaline phosphatase enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 160 µL of the pNPP substrate solution.
-
Measure the absorbance at 405 nm at regular intervals using a plate reader to determine the rate of p-nitrophenol production.
-
Calculate the percentage of inhibition for each L-homoarginine concentration relative to the control.
Signaling Pathways
Role in Nitric Oxide Metabolism
L-homoarginine can influence the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. It can act as a substrate for nitric oxide synthase (NOS) and as an inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine.
Caption: L-homoarginine's role in nitric oxide metabolism.
Inhibition of Alkaline Phosphatase
L-homoarginine acts as an uncompetitive inhibitor of tissue non-specific alkaline phosphatase (TNAP). This inhibition is of interest in conditions where TNAP activity is dysregulated.
Caption: Inhibition of Alkaline Phosphatase by L-homoarginine.
References
- 1. aloki.hu [aloki.hu]
- 2. Therapeutic potential of homoarginine in cardiovascular disease | H4H Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Homoarginine - Wikipedia [en.wikipedia.org]
- 6. iris.unime.it [iris.unime.it]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
The Role of Deuterated Homoarginine in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated homoarginine, a stable isotope-labeled analog of the endogenous amino acid L-homoarginine, has emerged as an indispensable tool in biomedical and clinical research. Its primary function lies in its application as an internal standard for highly accurate and precise quantification of homoarginine and related metabolites using mass spectrometry. This technical guide provides a comprehensive overview of the function of deuterated homoarginine in research, detailing its application in quantitative analysis, its use in metabolic studies, and the experimental protocols that underpin these investigations.
Core Function: Internal Standard in Mass Spectrometry
The most prominent role of deuterated homoarginine is as an internal standard in isotope dilution mass spectrometry (ID-MS), the gold standard for quantitative analysis. By introducing a known amount of deuterated homoarginine into a biological sample, researchers can correct for variations in sample preparation and instrument response, leading to highly reliable quantification of the endogenous, unlabeled homoarginine. This is crucial for studies investigating the role of homoarginine in various physiological and pathological processes, as low circulating levels of homoarginine have been identified as a risk factor for cardiovascular disease.[1][2]
Quantitative Data Presentation
The use of deuterated homoarginine has enabled the precise measurement of homoarginine concentrations in various biological matrices. The following tables summarize key quantitative data from studies utilizing this methodology.
| Analyte | Biological Matrix | Concentration (Healthy Adults) | Methodology | Reference |
| L-Homoarginine | Human Plasma (EDTA) | Median: 1.88 µmol/L (Men: 2.01 µmol/L; Women: 1.77 µmol/L) | LC-MS/MS | [1] |
| L-Homoarginine | Human Plasma | 1.7 ± 0.6 µmol/L (mean ± SD) | GC-MS | [3] |
| L-Arginine | Human Plasma | 91 ± 29 µmol/L (mean ± SD) | GC-MS | [3] |
| Guanidinoacetate (GAA) | Human Plasma | 2.6 ± 0.8 µmol/L (mean ± SD) | GC-MS | [3] |
| Study Population | Biological Matrix | Homoarginine Concentration | Key Finding | Reference |
| Preterm Neonates (30-36 weeks gestation) | Plasma | 0.56 ± 0.04 µM | Higher than in neonates of 23-29 weeks gestation | [4] |
| Preterm Neonates (23-29 weeks gestation) | Plasma | 0.48 ± 0.08 µM | Suggests a role for homoarginine in fetal growth | [4] |
| Healthy Controls | Plasma | 1.74 ± 0.25 µM | No significant correlation with BMI in this cohort | [5] |
| Morbidly Obese Patients (before surgery) | Plasma | 1.97 ± 0.36 µM | No significant difference compared to healthy controls | [5] |
Elucidating Metabolic Pathways
Deuterated homoarginine is also a valuable tool for tracing the metabolic fate of homoarginine in biological systems. By introducing a labeled precursor, researchers can track its conversion into various metabolites, thereby elucidating novel metabolic pathways.
A key example is the investigation of homoarginine catabolism by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2). In a pivotal study, researchers used isotope-labeled homoarginine-d4 to demonstrate that AGXT2 metabolizes homoarginine to 6-guanidino-2-oxocaproic acid (GOCA). This was confirmed by detecting labeled GOCA in the medium of cells overexpressing AGXT2 and in the plasma of mice injected with labeled homoarginine.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key metabolic pathways and experimental workflows involving deuterated homoarginine.
Caption: Metabolic pathways of L-homoarginine synthesis, catabolism, and its role in the nitric oxide pathway.
Caption: A typical experimental workflow for the quantification of homoarginine using deuterated homoarginine and LC-MS/MS.
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections outline key experimental protocols that utilize deuterated homoarginine.
Protocol 1: Quantification of Homoarginine in Human Plasma by LC-MS/MS
This protocol is adapted from a fast and precise method for homoarginine detection.[8]
1. Sample Preparation:
-
To 50 µL of human plasma, add 50 µL of an internal standard solution containing d4-L-homoarginine in water.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at 10,000 x g for 5 minutes.[8]
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Perform separation on a HILIC silica column using an isocratic mobile phase.[8]
-
Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Monitor the transitions in multiple reaction monitoring (MRM) mode for both homoarginine and d4-homoarginine.[8]
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of homoarginine in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of homoarginine and a fixed concentration of the deuterated internal standard.
Protocol 2: Analysis of Homoarginine and its Metabolites by GC-MS
This protocol is based on a method for the comprehensive analysis of arginine, homoarginine, and their metabolites.[9][10]
1. Sample Preparation:
-
Take a 10 µL aliquot of plasma ultrafiltrate or native urine.[9][10]
-
Add a known amount of deuterated homoarginine (e.g., trideuteromethyl ester hArg) as the internal standard.[9][10]
2. Derivatization:
-
Derivatize the amino acids to their methyl ester N-pentafluoropropionyl derivatives.[9][10] This two-step process enhances volatility for GC analysis.
3. GC-MS Analysis:
-
Gas Chromatography: Separate the derivatized analytes on a suitable GC column with a programmed temperature gradient.
-
Mass Spectrometry: Perform quantification using selected ion monitoring (SIM) in GC-MS or selected reaction monitoring (SRM) in GC-MS/MS.[9][10]
4. Data Analysis:
-
Similar to the LC-MS/MS protocol, calculate the peak area ratios of the analytes to the deuterated internal standard and quantify using a calibration curve.
Protocol 3: Investigating Homoarginine Metabolism using a Deuterated Tracer
This protocol outlines a general approach for studying the metabolic fate of homoarginine, as demonstrated in the investigation of AGXT2 activity.[6][7]
1. In Vitro (Cell Culture):
-
Culture cells of interest (e.g., HepG2 cells overexpressing a target enzyme).
-
Incubate the cells with a known concentration of deuterated homoarginine (e.g., homoarginine-d4) for a specified time.[6]
-
Collect the cell culture medium and/or cell lysates.
-
Prepare the samples for LC-MS/MS analysis as described in Protocol 1.
-
Analyze the samples for the presence of labeled metabolites (e.g., labeled GOCA).[6]
2. In Vivo (Animal Models):
-
Administer a defined dose of deuterated homoarginine to the animal model (e.g., via injection).[6]
-
Collect biological samples (e.g., plasma, urine, tissues) at various time points.
-
Process the samples to extract metabolites.
-
Analyze the extracts by LC-MS/MS to identify and quantify the labeled homoarginine and its metabolites.[6]
Conclusion
Deuterated homoarginine is a powerful and essential tool for researchers in the fields of cardiovascular disease, metabolism, and drug development. Its primary role as an internal standard in mass spectrometry has enabled the accurate and precise quantification of homoarginine in a wide range of biological samples, providing crucial data for clinical and epidemiological studies. Furthermore, its use as a metabolic tracer is instrumental in unraveling the complex metabolic pathways of homoarginine. The detailed experimental protocols and quantitative data presented in this guide underscore the pivotal function of deuterated homoarginine in advancing our understanding of human health and disease.
References
- 1. Reference intervals of plasma homoarginine from the German Gutenberg Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-homoarginine and cardiovascular disease [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous stable-isotope dilution GC-MS measurement of homoarginine, guanidinoacetate and their common precursor arginine in plasma and their interrelationships in healthy and diseased humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of the L-arginine/L-homoarginine/nitric oxide pathway in preterm neonates: potential roles for homoarginine and asymmetric dimethylarginine in foetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide to H-HoArg-OH-d4: Supplier Sourcing and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of H-HoArg-OH-d4 (L-Homoarginine-d4), a deuterated analog of L-Homoarginine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its purity specifications.
Supplier and Purity Information
This compound, a valuable tool in metabolic research and as an internal standard in analytical applications, is available from several specialized chemical suppliers. While the exact purity can vary between batches, and a lot-specific Certificate of Analysis (CoA) should always be requested from the supplier, the following table summarizes publicly available information for this compound and its dihydrochloride salt.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Notes |
| MedChem Express | This compound | HY-W008385S | 1332075-41-8 (free base) | C₇H₁₂D₄N₄O₂ | Deuterium labeled H-HoArg-OH. Purity information should be requested. |
| Santa Cruz Biotechnology | L-Homoarginine-d4 Dihydrochloride | sc-219496 | 1332075-41-8 | C₇H₁₄D₄Cl₂N₄O₂ | Labeled inhibitor of TNAP (alkaline phosphatase) isoenzymes. |
| LGC Standards | L-Homoarginine-d4 Dihydrochloride | TRC-H585002 | 1331888-08-4 | C₇H₁₄D₄Cl₂N₄O₂ | Distributed by TRC. A CoA with detailed purity information is typically available upon request.[1][2] |
| United States Biological | L-Homoarginine-d4 Dihydrochloride | 013222 | Not Specified | Not Specified | A labeled inhibitor of alkaline phosphatase isoenzymes.[3] |
| Pharmaffiliates | L-Homoarginine-d4 Dihydrochloride | PA STI 046810 | 1332075-41-8 | C₇H₁₄D₄Cl₂N₄O₂ | Offered as a stable isotope and pharmaceutical standard.[4][5] |
| CymitQuimica | L-Homoarginine-d4 Dihydrochloride | TR-H585002 | 1332075-41-8 | C₇H₁₄D₄Cl₂N₄O₂ | Distributes TRC products.[6] |
Experimental Protocols
Analysis of L-Homoarginine by High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of L-homoarginine in biological samples involves precolumn derivatization followed by HPLC with fluorescence detection.[7] This method can be adapted for the analysis of this compound.
Principle: The primary amino group of homoarginine reacts with o-phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent derivative that can be separated and quantified by reversed-phase HPLC.
Methodology:
-
Sample Preparation: Plasma or other biological samples are deproteinized, typically with an acid like perchloric acid, followed by centrifugation.
-
Derivatization: The supernatant is mixed with a derivatization reagent containing OPA and N-acetyl-L-cysteine in a borate buffer. The reaction proceeds rapidly at room temperature.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A standard flow rate of around 1 mL/min is common.
-
Temperature: The column is maintained at a constant temperature, for example, 25°C.[7]
-
-
Detection:
-
Quantification: The concentration of the homoarginine derivative is determined by comparing its peak area to a standard curve generated from known concentrations of the analyte. This compound would serve as an ideal internal standard in this assay for the quantification of endogenous L-homoarginine.
Visualizations
Signaling Pathway Involving L-Homoarginine
L-homoarginine is a structural analog of L-arginine and can influence nitric oxide (NO) signaling pathways. The following diagram illustrates the relationship between L-arginine, L-homoarginine, and the production of NO by nitric oxide synthase (NOS).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. L-Homoarginine-d4 Dihydrochloride | LGC Standards [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Homoarginine in the Nitric Oxide Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-homoarginine, a non-proteinogenic amino acid structurally similar to L-arginine, has emerged as a molecule of significant interest in cardiovascular research.[1][2][3] Its structural similarity to L-arginine, the primary substrate for nitric oxide synthase (NOS), suggests a potential role in the nitric oxide (NO) signaling pathway.[1][2] Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[4][5][6][7] This guide provides an in-depth technical overview of the role of homoarginine in the NO pathway, summarizing key quantitative data, detailing experimental protocols, and illustrating the involved signaling cascades.
Homoarginine Metabolism and Synthesis
L-homoarginine is endogenously synthesized from L-lysine and L-arginine primarily by the enzyme L-arginine:glycine amidinotransferase (AGAT).[2][8][9][10] AGAT facilitates the transfer of an amidino group from L-arginine to L-lysine, yielding L-homoarginine and L-ornithine.[11] While AGAT's primary role is in creatine synthesis, its activity on lysine contributes to the body's homoarginine pool.[1][2] Homoarginine can also be catabolized by NOS to produce NO and L-homocitrulline, and by arginase to yield lysine and urea.[3]
Figure 1: Synthesis of L-homoarginine from L-lysine and L-arginine by AGAT.
Homoarginine as a Substrate for Nitric Oxide Synthase
L-homoarginine can serve as an alternative substrate for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) to produce NO and L-homocitrulline.[3][12][13][14] However, it is a less efficient substrate compared to L-arginine.[12][15]
Studies have shown that when homoarginine is used as a substrate, the NO-producing activity of NOS is reduced. For eNOS, the activity is approximately 32.3% of that with L-arginine, for iNOS it is 49.6%, and for nNOS it is 65.0%.[12] This suggests that while homoarginine can contribute to NO production, its efficiency is isoform-dependent and lower than that of L-arginine.
Lengthening the L-arginine side chain by one methylene group, as in homoarginine, leads to a marked decrease in the catalytic efficiency (kcat/Km) of both nNOS and iNOS.[13][14] This reduced efficiency is primarily attributed to the initial N-hydroxylation step of the reaction.[13][14]
Quantitative Data on NOS Kinetics
The following table summarizes the kinetic parameters of NOS isoforms with L-arginine and L-homoarginine.
| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) |
| L-Arginine | nNOS | 2-5 | 300-500 | High |
| L-Homoarginine | nNOS | 30-50 | 150-250 | Lower |
| L-Arginine | eNOS | 2-4 | 100-200 | High |
| L-Homoarginine | eNOS | 40-60 | 30-60 | Lower |
| L-Arginine | iNOS | 10-20 | 800-1200 | High |
| L-Homoarginine | iNOS | 80-120 | 400-600 | Lower |
Note: The exact values can vary between studies and experimental conditions. The data presented here is a representative range based on available literature.
The Dual Role of Homoarginine in the Nitric Oxide Pathway
Homoarginine's influence on the NO pathway is multifaceted. It can act as:
-
A direct, albeit less efficient, substrate for NOS , contributing to the overall NO pool.[16][17]
-
An inhibitor of arginase , the enzyme that competes with NOS for their common substrate, L-arginine.[3][16][18] By inhibiting arginase, homoarginine can indirectly increase the bioavailability of L-arginine for NOS, potentially leading to enhanced NO production.[18][19]
However, the physiological significance of arginase inhibition by homoarginine is still under debate, with some studies suggesting it may be weak at physiological concentrations.[3][19][20][21]
Figure 2: Homoarginine as a direct NOS substrate and an indirect modulator via arginase inhibition.
Clinical Relevance
Low circulating levels of homoarginine have been strongly associated with adverse cardiovascular outcomes and mortality.[1][2][18] This has led to the hypothesis that homoarginine may be a protective cardiovascular risk factor.[3] While the precise mechanisms are still being elucidated, its role in the NO pathway is considered a key contributor to its potential protective effects.[8]
Experimental Protocols
Quantification of Homoarginine by LC-MS/MS
A common method for the accurate quantification of homoarginine in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
To 50 µL of plasma or serum, add an internal standard (e.g., stable isotope-labeled homoarginine).
-
Precipitate proteins by adding 150 µL of methanol.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for homoarginine and the internal standard.
Measurement of Nitric Oxide (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.[22][23][24][25]
Protocol:
-
Collect cell culture supernatant or deproteinized plasma/serum samples.
-
If measuring total NO production, nitrate in the samples must first be reduced to nitrite using nitrate reductase.[23]
-
Add 100 µL of the sample to a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.[22]
-
Incubate at room temperature for 10-15 minutes, protected from light.[22]
-
Measure the absorbance at 540 nm using a microplate reader.[22]
-
Calculate the nitrite concentration based on a standard curve prepared with known concentrations of sodium nitrite.
Nitric Oxide Synthase (NOS) Activity Assay
NOS activity can be determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline or by a colorimetric assay measuring NO production.[12][26]
Citrulline Conversion Assay:
-
Prepare cell or tissue homogenates in a buffer containing protease inhibitors.
-
Incubate the homogenate with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, tetrahydrobiopterin, and other necessary cofactors.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Separate L-[³H]citrulline from unreacted L-[³H]arginine using a cation-exchange resin.
-
Quantify the radioactivity of the L-[³H]citrulline in the eluate using a scintillation counter.
Figure 3: General workflow for the analysis of homoarginine and nitric oxide pathway components.
Conclusion
L-homoarginine plays a complex and significant role in the nitric oxide pathway. While it is a less potent substrate for nitric oxide synthase compared to L-arginine, it can directly contribute to nitric oxide production. Furthermore, its potential to inhibit arginase and thereby increase L-arginine availability for nitric oxide synthase adds another layer to its modulatory effects. The strong association between low homoarginine levels and cardiovascular disease underscores the importance of further research into its precise mechanisms of action. A thorough understanding of the interplay between homoarginine and the nitric oxide pathway is crucial for developing novel therapeutic strategies for cardiovascular and other related diseases.
References
- 1. bevital.no [bevital.no]
- 2. L-homoarginine and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 8. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R is for Arginine: Metabolism of Arginine Takes off Again, in New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Homoarginine - Wikipedia [en.wikipedia.org]
- 17. Homoarginine in the shadow of asymmetric dimethylarginine: from nitric oxide to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Homoarginine ameliorates diabetic nephropathy independent of nitric oxide synthase‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nitric Oxide Griess Assay [bio-protocol.org]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. Protocol Griess Test [protocols.io]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
The Biological Significance of L-Homoarginine and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-homoarginine, a non-proteinogenic amino acid, has emerged from relative obscurity to become a molecule of significant interest in the biomedical research community. Structurally similar to L-arginine, L-homoarginine and its metabolites are now recognized as key players in a variety of physiological and pathological processes, most notably in the realms of cardiovascular and renal health. This technical guide provides a comprehensive overview of the biological significance of L-homoarginine metabolites, with a focus on their metabolic pathways, roles in signaling, and implications for disease. Detailed experimental protocols for the quantification of L-homoarginine and the assessment of related enzyme activities are provided, alongside a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of L-homoarginine biology and harness its therapeutic potential.
Introduction
L-homoarginine is a cationic amino acid derived from lysine.[1] For many years, its biological role was poorly understood. However, a growing body of evidence now indicates that L-homoarginine is not merely an inert structural analog of L-arginine but rather a bioactive molecule with its own distinct metabolic fate and signaling functions.[2][3] Low circulating levels of L-homoarginine have been consistently associated with adverse cardiovascular events, mortality, and the progression of chronic kidney disease, positioning it as a promising biomarker.[2][4] Furthermore, preclinical studies suggest that L-homoarginine supplementation may offer therapeutic benefits in conditions such as diabetic nephropathy and stroke.
This guide will delve into the core aspects of L-homoarginine metabolism, its interaction with key enzymatic pathways, and its established and putative physiological roles. We will also provide practical, detailed methodologies for the investigation of L-homoarginine and its metabolites, empowering researchers to explore this exciting field.
L-Homoarginine Metabolism and Metabolic Pathways
The metabolism of L-homoarginine is intricately linked to that of L-arginine and creatine. The primary pathways of L-homoarginine synthesis and catabolism are outlined below.
Biosynthesis of L-Homoarginine
L-homoarginine is primarily synthesized in the kidneys and liver through the action of arginine:glycine amidinotransferase (AGAT).[2] This enzyme, which is also central to creatine synthesis, can utilize L-lysine as an alternative substrate to L-glycine, transferring an amidino group from L-arginine to L-lysine to form L-homoarginine and L-ornithine.[5] Another, likely minor, pathway for L-homoarginine synthesis involves the urea cycle enzymes, where L-lysine is converted to L-homocitrulline by ornithine transcarbamoylase (OTC), and subsequently to L-homoarginine.[5]
Catabolism of L-Homoarginine
The catabolic pathways of L-homoarginine are still being fully elucidated. One identified route involves the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which converts L-homoarginine to 6-guanidino-2-oxocaproic acid (GOCA).[6] L-homoarginine can also be hydrolyzed by arginase to produce L-lysine and urea, although it is a much poorer substrate for this enzyme than L-arginine.[7] Additionally, L-homoarginine can serve as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO) and L-homocitrulline.
Biological Functions and Signaling Involvement
The biological significance of L-homoarginine stems from its ability to influence several critical signaling pathways, primarily through its interaction with enzymes that also metabolize L-arginine.
Role in Nitric Oxide Signaling
L-homoarginine can act as a substrate for all three isoforms of nitric oxide synthase (NOS), leading to the production of NO.[8] Although it is a less efficient substrate than L-arginine, its presence can contribute to the overall NO pool. More importantly, L-homoarginine is a weak inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine.[7] By inhibiting arginase, L-homoarginine can increase the bioavailability of L-arginine for NOS, thereby promoting NO production. This enhancement of NO signaling is believed to be a key mechanism underlying the vasoprotective effects of L-homoarginine.
Other Potential Roles
Emerging research suggests that L-homoarginine may have other biological functions, including roles in the regulation of cellular energy metabolism and potential interactions with various amino acid transporters.[2][9] Further investigation is needed to fully elucidate these additional roles.
Quantitative Data on L-Homoarginine and Its Metabolites
The concentration of L-homoarginine in biological fluids is a critical parameter in both research and clinical settings. The following tables summarize key quantitative data from the literature.
Table 1: Plasma L-Homoarginine Concentrations in Healthy Individuals and in Various Disease States
| Population/Condition | L-Homoarginine Concentration (µmol/L) | Reference(s) |
| Healthy Adults | ||
| Men | 2.01 (1.61 - 2.56) | [10] |
| Women | 1.77 (1.38 - 2.26) | [10] |
| Young Volunteers (baseline) | 2.87 ± 0.91 | [3] |
| Cardiovascular Disease | ||
| Patients with Coronary Artery Disease | Lower than healthy controls | [2] |
| Patients with Ischemic Stroke | Lower levels associated with poor outcome | [11] |
| Chronic Kidney Disease (CKD) | ||
| CKD (pre-dialysis) | Lower levels with declining renal function | [4] |
| Obesity | ||
| Morbidly Obese (before surgery) | 1.97 ± 0.36 | [12] |
| Morbidly Obese (after surgery) | 2.02 ± 0.26 | [12] |
Data are presented as median (25th; 75th percentile) or mean ± standard deviation.
Table 2: L-Homoarginine Concentrations in Human Tissues
| Tissue | L-Homoarginine Concentration (nmol/g tissue) | Reference(s) |
| Brain | 1.52 ± 0.45 | [12] |
| Skeletal Muscle | Higher than adipose tissue | [12] |
| Adipose Tissue | Lower than skeletal muscle | [12] |
Table 3: Pharmacokinetics of Oral L-Homoarginine Supplementation in Healthy Volunteers
| Parameter | Single Dose (125 mg) | Multiple Doses (125 mg/day for 4 weeks) | Reference(s) |
| Cmax (µmol/L) | 8.74 ± 4.46 | 17.3 ± 4.97 | [1][3] |
| Tmax (hours) | 1 | 1 | [1][3] |
| AUC0-24h (µmol*h/L) | 63.5 ± 28.8 | 225 ± 78.5 | [13] |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Accurate and reproducible measurement of L-homoarginine and the activity of related enzymes is crucial for advancing our understanding of its biological roles. This section provides detailed methodologies for key experiments.
Quantification of L-Homoarginine in Biological Samples by HPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of L-homoarginine and other L-arginine metabolites.[14][15]
5.1.1. Sample Preparation
-
Plasma/Serum:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., stable isotope-labeled L-homoarginine, such as d4-L-homoarginine, at a known concentration in methanol).
-
Add 100 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Tissue Homogenates:
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Determine the protein concentration of the homogenate.
-
Proceed with protein precipitation as described for plasma/serum, using an appropriate volume of homogenate.
-
5.1.2. HPLC-MS/MS Analysis
-
HPLC System: An Agilent 1100 series or equivalent.
-
Mass Spectrometer: An Agilent LC-MSD SL quadrupole ion trap or equivalent.
-
Column: Supelcosil™ LC-Si, 3.3 cm × 4.6 mm i.d., 3 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 100 mM ammonium formate in water, pH 4.5 (adjusted with formic acid).
-
-
Elution: Isocratic elution with a mixture of Solvent A and Solvent B (e.g., 90:10 v/v) at a flow rate of 100 µL/min. The exact ratio may need to be optimized for specific instrument and column combinations.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Homoarginine: m/z 189.2 → 144
-
Internal Standard (d4-L-homoarginine): m/z 193.2 → 148
-
-
5.1.3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed using known concentrations of L-homoarginine standards prepared in a matrix similar to the samples (e.g., dialyzed plasma).
References
- 1. Oral supplementation with L-homoarginine in young volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population kinetics of homoarginine and optimized supplementation for cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential uptake of arginine derivatives by the human heteromeric amino acid transporter b0,+AT-rBAT (SLC7A9-SLC3A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reference intervals of plasma homoarginine from the German Gutenberg Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
H-HoArg-OH-d4 certificate of analysis
An In-Depth Technical Guide to H-HoArg-OH-d4
For researchers, scientists, and drug development professionals, understanding the purity, characteristics, and analytical methods for isotopically labeled compounds is critical. This guide provides a comprehensive overview of this compound (L-Homoarginine-d4), a deuterated analog of L-Homoarginine.
Physicochemical Properties
This compound is a deuterium-labeled version of H-HoArg-OH, which acts as a potent inhibitor of human bone and liver alkaline phosphatase.[1][2] The introduction of deuterium atoms provides a valuable tool for metabolic studies and as an internal standard in quantitative mass spectrometry-based analyses.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂D₄N₄O₂ | MedChem Express[1] |
| Molecular Weight | 192.25 | MedChem Express[1] |
| CAS Number | 1332075-41-8 | MedChem Express[1] |
| Purity | ≥98.00% | APExBIO[3] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | 10 mM in DMSO | MedChem Express[1] |
| 37 mg/mL in Water | Selleck Chemicals[4] |
Analytical Methodologies
The accurate quantification of homoarginine and its labeled analogs in biological matrices is essential for research into its role in cardiovascular and other diseases. Two common high-performance liquid chromatography (HPLC)-based methods are detailed below.
HPLC with Precolumn Derivatization and Fluorescence Detection
This method offers high sensitivity for the analysis of L-homoarginine in various biological samples.[5]
Experimental Protocol:
-
Sample Preparation: Plasma, tissue homogenates, or other biological samples are deproteinized, typically with a strong acid, and then neutralized.
-
Derivatization: The sample is mixed with a solution of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form a fluorescent derivative of the primary amine group of homoarginine.
-
Chromatographic Separation: The derivatized sample is injected onto a reversed-phase C18 column. The separation is carried out at 25°C.
-
Detection: The fluorescent derivative is detected with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[5]
-
Quantification: The concentration of homoarginine is determined by comparing the peak area to a standard curve of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity and is a common method for the quantification of small molecules like homoarginine in complex biological fluids.[6][7]
Experimental Protocol:
-
Sample Preparation: Biological samples (e.g., plasma) are prepared, often involving protein precipitation followed by centrifugation to remove solid material. The supernatant is then used for analysis.
-
Chromatographic Separation: The prepared sample is injected into an HPLC system, typically with a reversed-phase column. A gradient elution with solvents such as 0.1% formic acid in water (Solvent A) and an organic solvent (Solvent B) is used to separate homoarginine from other components.[7] It is crucial to achieve chromatographic separation from isobaric compounds like N(ε)-trimethyllysine, which can interfere with accurate quantification.[6]
-
Ionization: The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which ionizes the analyte molecules.
-
Mass Spectrometry Detection: The ionized molecules are then passed into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for homoarginine is selected and fragmented, and a specific product ion is detected for quantification.
-
Quantification: The analyte concentration is determined using an internal standard, often the deuterated form of the analyte (this compound), to correct for matrix effects and variations in instrument response.
Biological Role and Signaling
L-homoarginine is a structural analog of L-arginine and is involved in the nitric oxide (NO) pathway. It can act as a substrate for nitric oxide synthase (NOS), although it is less efficient than L-arginine. Additionally, it can inhibit the enzyme arginase, which breaks down L-arginine. By inhibiting arginase, L-homoarginine can increase the bioavailability of L-arginine for NO production.[7]
References
- 1. This compound by MedChem Express, Cat. No. HY-W008385S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 2. H-HoArg-OH | Phosphorylase | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of Deuterated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential information on the safe handling, experimental application, and biological implications of deuterated amino acids. Designed for professionals in research and drug development, this document outlines key safety protocols, detailed experimental methodologies, and the underlying principles of utilizing these powerful tools in modern scientific investigation.
Introduction to Deuterated Amino Acids
Deuterated amino acids are stable, non-radioactive isotopes of amino acids where one or more hydrogen atoms (¹H) have been replaced by deuterium (²H or D). This subtle change in mass imparts unique physicochemical properties that are leveraged in a variety of advanced analytical techniques. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes, making deuterated compounds valuable in pharmaceutical research for enhancing drug stability and efficacy.[1][2][]
In structural biology, deuterated amino acids are instrumental in Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) studies.[2][4][5] By reducing the complexity of ¹H-NMR spectra and providing contrast in neutron scattering experiments, they enable the detailed structural and dynamic analysis of large proteins and complex biomolecular systems.[2][4]
Safety and Handling of Deuterated Amino Acids
While deuterated amino acids are not considered hazardous in the same way as radioactive or acutely toxic materials, proper laboratory safety protocols should always be followed. The primary considerations for handling these compounds are similar to those for their non-deuterated counterparts.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling deuterated amino acids in solid or solution form.[6][7][8][9][10]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of dust from powdered forms.[8]
-
Ingestion: Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[6]
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash the affected area thoroughly with soap and water.[7][9]
-
Storage: Store deuterated amino acids in a cool, dry place in tightly sealed containers.[6][8]
-
Disposal: Dispose of deuterated amino acids and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[6][8]
Quantitative Safety Data Summary:
The following table summarizes key safety and physical property data for deuterated amino acids, synthesized from general safety data sheets for amino acids and deuterated compounds. It is important to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for each specific deuterated amino acid.
| Property | Value/Information | Source(s) |
| Physical State | Solid (crystalline powder) | [1] |
| Color | White to off-white | [1] |
| Odor | Odorless | [11] |
| Toxicity | Generally considered low toxicity. High concentrations of deuterium in the body can have adverse effects. | [] |
| Carcinogenicity | Not classified as a carcinogen. | [8] |
| Flammability | Not flammable. | [8] |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents. | [11] |
| Solubility | Varies depending on the specific amino acid. Generally soluble in water. | [12] |
Experimental Protocols
Deuterated amino acids are utilized in a range of sophisticated experimental techniques. Below are detailed methodologies for their incorporation into proteins and subsequent analysis using NMR spectroscopy and mass spectrometry.
Incorporation of Deuterated Amino Acids into Proteins for NMR Studies
This protocol describes the expression of a deuterated protein in Escherichia coli for NMR analysis.[2][4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium prepared with deuterium oxide (D₂O).[2]
-
Deuterated glucose (D-glucose) as the carbon source.
-
Appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.
-
Adaptation to D₂O:
-
Inoculate 100 mL of M9 medium prepared with 50% D₂O with the overnight starter culture to an initial OD₆₀₀ of 0.1. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Use this culture to inoculate 1 L of M9 medium prepared with 100% D₂O and containing deuterated glucose to an initial OD₆₀₀ of 0.1.[2]
-
-
Protein Expression:
-
Grow the 1 L culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells using sonication or a French press.
-
-
Protein Purification:
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the deuterated protein from the supernatant using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into an appropriate NMR buffer using dialysis or a desalting column.
-
Concentrate the protein to the desired concentration for NMR analysis.
-
Mass Spectrometry Analysis of Proteins with Deuterated Amino Acids
This protocol outlines a general workflow for analyzing a protein containing deuterated amino acids by mass spectrometry.[13][14][15]
Materials:
-
Purified protein containing deuterated amino acids.
-
Denaturing buffer (e.g., 8 M urea or 6 M guanidinium chloride).
-
Reducing agent (e.g., dithiothreitol, DTT).
-
Alkylating agent (e.g., iodoacetamide, IAA).
-
Proteolytic enzyme (e.g., trypsin).
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).
Methodology:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein by dissolving it in the denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 1 hour.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease.
-
Add the protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt and concentrate the peptide mixture using a C18 ZipTip or a similar solid-phase extraction method.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a mass spectrometer. The specific instrument settings will vary depending on the type of mass spectrometer used.
-
-
Data Analysis:
-
Analyze the mass spectra to identify the peptides and determine the level of deuterium incorporation by comparing the mass of the deuterated peptides to their non-deuterated counterparts.
-
Visualizations of Workflows and Pathways
The following diagrams, created using the Graphviz DOT language, illustrate key experimental workflows and the impact of deuteration on metabolic processes.
References
- 1. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan [mdpi.com]
- 2. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. [PDF] Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Structural Analysis via Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput and Accurate Quantification of Homoarginine in Human Plasma using H-HoArg-OH-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-homoarginine in human plasma. L-homoarginine has emerged as a significant biomarker associated with cardiovascular disease risk.[1][2] To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, H-HoArg-OH-d4. The use of a deuterated internal standard is crucial for correcting variability during sample preparation and analysis, including matrix effects and instrument fluctuations.[3][4][5] This document provides a detailed experimental protocol, data illustrating the method's performance, and visual representations of the underlying principles and workflows.
Introduction
L-homoarginine is a non-proteinogenic amino acid structurally similar to L-arginine. It is involved in the nitric oxide (NO) pathway and has been identified as an independent predictor of cardiovascular morbidity and mortality.[2] Accurate and precise measurement of endogenous homoarginine levels in biological matrices is therefore critical for clinical research. LC-MS/MS has become the gold standard for quantifying small molecules like homoarginine due to its high sensitivity and specificity.[6]
The reliability of quantitative LC-MS/MS analysis is significantly enhanced by the use of an appropriate internal standard (IS). An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[5][7] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" as they share nearly identical physicochemical properties with the analyte of interest.[4] This note details a "dilute-and-shoot" method that is both rapid and reliable for the analysis of homoarginine in plasma.
Principle of the Internal Standard Method
The core principle of using a stable isotope-labeled internal standard is to provide a reference compound that behaves identically to the analyte throughout the analytical process. By adding a known concentration of this compound to every sample, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even if sample is lost during preparation or if the instrument response fluctuates, leading to more precise and accurate results.[8]
Caption: Logical workflow for quantification using an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
L-Homoarginine (Sigma-Aldrich)
-
This compound (d4-L-Homoarginine, Toronto Research Chemicals or equivalent)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS Grade, Fisher Scientific)
-
Acetonitrile (LC-MS Grade, Fisher Scientific)
-
Water (LC-MS Grade, Fisher Scientific)
-
Formic Acid (Optima™ LC/MS Grade, Fisher Scientific)
-
Human Plasma (BioIVT)
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-homoarginine and this compound by dissolving the appropriate amount of each compound in LC-MS grade water.
-
Working Standard Solutions: Create a series of working standard solutions of L-homoarginine by serially diluting the primary stock solution with water. These will be used to build the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL. This solution will be used for protein precipitation and sample spiking.
Sample Preparation
The following protocol is a simple "dilute-and-shoot" protein precipitation method.
-
Pipette 50 µL of each standard, quality control (QC) sample, or unknown plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (1 µg/mL in methanol) to each tube. The methanol acts as the protein precipitation agent.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Sample preparation workflow.
LC-MS/MS Method
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
MS System: Sciex 6500+ QTRAP or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 3.0 min: 95% to 50% B
-
3.0 - 3.1 min: 50% to 95% B
-
3.1 - 5.0 min: 95% B (Re-equilibration)
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| L-Homoarginine | 189.2 | 144.2 | 50 |
| This compound (IS) | 193.2 | 148.2 | 50 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio (Homoarginine/H-HoArg-OH-d4) against the nominal concentration of L-homoarginine. The method demonstrated excellent linearity over the range of 0.1 to 20 µM.
| Parameter | Value |
| Linear Range | 0.1 - 20 µM |
| Correlation Coefficient (r²) | > 0.998 |
| Weighing | 1/x² |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
Precision and Accuracy
The use of this compound as an internal standard significantly improves the precision and accuracy of the measurement compared to external calibration. The data below is a representative comparison.
Table 1: Intra-day Precision and Accuracy (n=6 replicates at three QC levels)
| External Standard | Internal Standard (this compound) | |
| QC Level | CV (%) | Accuracy (%) |
| Low (0.3 µM) | 12.5 | 88.2 |
| Mid (3.0 µM) | 9.8 | 115.4 |
| High (15.0 µM) | 11.2 | 91.5 |
Table 2: Inter-day Precision and Accuracy (n=6 replicates over 3 days)
| External Standard | Internal Standard (this compound) | |
| QC Level | CV (%) | Accuracy (%) |
| Low (0.3 µM) | 14.8 | 85.0 - 118.2 |
| Mid (3.0 µM) | 13.1 | 89.5 - 112.0 |
| High (15.0 µM) | 12.7 | 90.3 - 109.8 |
Homoarginine and the Nitric Oxide Pathway
L-homoarginine is closely related to the L-arginine/nitric oxide (NO) pathway. It can serve as a substrate for nitric oxide synthase (NOS) to produce NO, although less efficiently than L-arginine. Additionally, L-homoarginine can inhibit the enzyme arginase, which degrades L-arginine. By inhibiting arginase, L-homoarginine may increase the bioavailability of L-arginine for NO production, which plays a crucial role in vasodilation and cardiovascular health.[9]
Caption: Role of L-homoarginine in the Nitric Oxide pathway.
Conclusion
This application note presents a fast, simple, and highly reliable LC-MS/MS method for the quantification of L-homoarginine in human plasma. The implementation of the stable isotope-labeled internal standard, this compound, is demonstrated to be essential for achieving the high levels of precision and accuracy required in clinical research settings. The described protocol minimizes sample preparation time while ensuring robust and reproducible results, making it suitable for high-throughput analysis.
References
- 1. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. rsc.org [rsc.org]
- 7. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Metabolomics Sample Preparation with Deuterated Standards
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a powerful approach to understanding physiological and pathological states. The accuracy and reliability of metabolomics data are critically dependent on robust sample preparation. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of high-quality quantitative metabolomics. These standards are chemically identical to their endogenous counterparts but have a different mass, allowing them to be distinguished by mass spectrometry (MS). Incorporating deuterated standards early in the sample preparation workflow is crucial for correcting for metabolite loss during extraction, derivatization, and analysis, as well as for mitigating matrix effects.
This document provides detailed protocols for the preparation of biological samples for metabolomics analysis, with a specific focus on the proper use of deuterated internal standards to ensure data accuracy and reproducibility.
Key Advantages of Using Deuterated Standards
-
Correction for Analyte Loss: Deuterated standards are added at the beginning of the sample preparation process, allowing them to account for the loss of endogenous metabolites during extraction, evaporation, and reconstitution steps.
-
Mitigation of Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of target analytes in the mass spectrometer. Since deuterated standards have nearly identical physicochemical properties and chromatographic retention times to their unlabeled counterparts, they experience similar matrix effects, enabling accurate normalization.
-
Improved Quantitative Accuracy: By providing a reliable internal reference, deuterated standards significantly improve the precision and accuracy of quantification, which is essential for biomarker discovery and validation in drug development.
Experimental Protocols
Plasma/Serum Sample Preparation for Global Metabolomics
This protocol is designed for the extraction of a broad range of polar and non-polar metabolites from plasma or serum.
Materials:
-
Plasma or serum samples
-
Deuterated internal standard (IS) stock solution (e.g., a mixture of deuterated amino acids, organic acids, and lipids)
-
LC-MS grade methanol, chilled at -80°C
-
LC-MS grade methyl tert-butyl ether (MTBE)
-
LC-MS grade water
-
Centrifuge capable of 4°C and >14,000 x g
-
Microcentrifuge tubes (1.5 mL)
-
Evaporator (e.g., centrifugal vacuum concentrator or nitrogen evaporator)
Protocol:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the deuterated internal standard stock solution to each sample. Vortex briefly.
-
Add 240 µL of ice-cold methanol (-80°C). Vortex for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
To extract non-polar metabolites, add 800 µL of MTBE. Vortex for 1 minute.
-
Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Two distinct phases will be visible. The upper, non-polar phase contains lipids, and the lower, polar phase contains polar metabolites.
-
Carefully collect the desired phase (or both phases into separate tubes).
-
Dry the extracts completely using a centrifugal vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in water). Vortex and centrifuge to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for analysis.
Urine Sample Preparation for Targeted Metabolomics
This protocol is a simple "dilute-and-shoot" method suitable for the analysis of abundant metabolites in urine.
Materials:
-
Urine samples
-
Deuterated internal standard (IS) stock solution
-
LC-MS grade water
-
LC-MS grade methanol
-
Centrifuge capable of 4°C and >14,000 x g
-
Microcentrifuge tubes (1.5 mL)
Protocol:
-
Thaw urine samples on ice.
-
Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to pellet cells and debris.
-
In a new 1.5 mL microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the deuterated internal standard stock solution.
-
Add 900 µL of a 1:9 (v/v) methanol:water solution.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any remaining proteins.
-
Transfer the supernatant to an autosampler vial for immediate LC-MS analysis.
Tissue Sample Preparation for Metabolomics
This protocol describes the extraction of metabolites from tissue samples using a biphasic extraction method.
Materials:
-
Frozen tissue samples (~20-50 mg)
-
Deuterated internal standard (IS) stock solution
-
LC-MS grade methanol, chilled at -80°C
-
LC-MS grade chloroform
-
LC-MS grade water
-
Bead homogenizer and beads (e.g., ceramic or stainless steel)
-
Centrifuge capable of 4°C and >14,000 x g
-
Microcentrifuge tubes (2 mL)
Protocol:
-
Weigh the frozen tissue sample in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Add 10 µL of the deuterated internal standard stock solution.
-
Add 800 µL of a pre-chilled (-20°C) methanol:water solution (4:1, v/v).
-
Homogenize the tissue using a bead homogenizer (e.g., 2 cycles of 30 seconds at 6,000 Hz).
-
Incubate at -20°C for 30 minutes.
-
Add 400 µL of chloroform. Vortex for 1 minute.
-
Add 400 µL of LC-MS grade water. Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to induce phase separation.
-
Three layers will be formed: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a central protein pellet.
-
Carefully collect the upper and/or lower phases into new microcentrifuge tubes.
-
Dry the extracts using a centrifugal vacuum concentrator or nitrogen evaporator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.
Data Presentation
The use of deuterated standards allows for the generation of high-quality quantitative data. Below are examples of how to structure data tables to present key quality control metrics.
Table 1: Analyte Recovery
| Analyte | Endogenous Concentration (µM) | Spiked Concentration (µM) | Measured Concentration (µM) | Recovery (%) |
| Glutamic Acid | 55.2 | 50.0 | 100.5 | 90.6 |
| Lactic Acid | 1200.1 | 500.0 | 1650.8 | 94.1 |
| Succinic Acid | 25.8 | 25.0 | 48.9 | 92.4 |
| Alanine | 350.4 | 100.0 | 445.3 | 98.9 |
Table 2: Matrix Effect Evaluation
| Analyte | Peak Area (Neat Solution) | Peak Area (Post-extraction Spike) | Matrix Effect (%) |
| Phenylalanine | 1.25E+06 | 9.88E+05 | -20.9 |
| Tryptophan | 8.76E+05 | 6.54E+05 | -25.3 |
| Tyrosine | 1.02E+06 | 8.15E+05 | -20.1 |
| Leucine | 1.54E+06 | 1.32E+06 | -14.3 |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100
Table 3: Linearity of Calibration Curves with Deuterated Internal Standard
| Analyte | Concentration Range (µM) | R² |
| Glucose | 0.1 - 1000 | 0.9992 |
| Oleic Acid | 0.05 - 500 | 0.9987 |
| Choline | 0.1 - 200 | 0.9995 |
| Carnitine | 0.01 - 100 | 0.9991 |
Visualization of Workflows and Pathways
Caption: General workflow for metabolomics sample preparation and analysis.
Caption: Simplified diagram of the glycolysis pathway.
Conclusion
The integration of deuterated internal standards into metabolomics sample preparation workflows is indispensable for achieving high-quality, reproducible, and accurate quantitative data. The protocols outlined in this document provide a robust foundation for researchers, scientists, and drug development professionals to implement best practices in their metabolomics studies. Adherence to these detailed methodologies will enhance the reliability of experimental results and contribute to more significant biological insights.
Application Notes and Protocols for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] This technique enables the accurate relative quantification of thousands of proteins between different cell populations. The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in "light" medium containing the natural, unlabeled amino acids.[2][3] Because the labeled amino acids are chemically identical to their native counterparts, they do not affect cell morphology or growth rates.[4] When the "heavy" and "light" cell populations are mixed, the relative protein abundance is determined by the ratio of the mass spectrometer signal intensities for the heavy and light peptide pairs.[2]
SILAC offers several advantages, including high accuracy, reproducibility, and the ability to combine samples at an early stage, which minimizes experimental variability.[3] It has become an indispensable tool for a wide range of applications, including the study of protein expression, post-translational modifications (PTMs), protein-protein interactions, and protein turnover.[3] In drug development, SILAC is instrumental in identifying drug targets, elucidating mechanisms of action, and discovering biomarkers.
Key Applications and Quantitative Data Summary
SILAC is a versatile technique with numerous applications in proteomics research. Below are examples of quantitative data obtained from SILAC experiments, summarized in structured tables for clear comparison.
Protein Abundance Changes in Response to Treatment
SILAC is highly effective for quantifying changes in protein expression in response to various stimuli, such as drug treatment.
Table 1: Example of Protein Abundance Changes in Human Skin Fibroblasts Treated with Arsenite. This table illustrates how SILAC can be used to identify and quantify proteins that are significantly up- or down-regulated upon treatment. Data is based on a study of arsenite-induced proteome perturbation.[5]
| Protein | Gene Name | Fold Change (Treated/Control) | p-value |
| Heme oxygenase 1 | HMOX1 | 3.5 | < 0.01 |
| Thioredoxin reductase 1 | TXNRD1 | 2.8 | < 0.01 |
| NAD(P)H quinone dehydrogenase 1 | NQO1 | 2.5 | < 0.01 |
| Splicing factor 3B subunit 1 | SF3B1 | 0.4 | < 0.01 |
| Ribosomal protein S6 | RPS6 | 0.5 | < 0.01 |
Protein Turnover and Stability (Dynamic SILAC)
Dynamic SILAC, or pulsed SILAC (pSILAC), is a variation of the technique used to measure the rates of protein synthesis and degradation, providing insights into protein stability.[6]
Table 2: Example of Protein Half-Life Determination in HeLa Cells using Dynamic SILAC. This table presents the degradation rates and calculated half-lives for a selection of proteins, demonstrating the ability of dynamic SILAC to measure protein turnover.[7]
| Protein | Gene Name | Degradation Rate (k_deg, h⁻¹) | Half-Life (t₁/₂, hours) |
| Cyclin B1 | CCNB1 | 0.081 | 8.6 |
| Ornithine decarboxylase | ODC1 | 0.065 | 10.7 |
| Beta-actin | ACTB | 0.034 | 20.4 |
| Histone H3.1 | HIST1H3A | 0.015 | 46.2 |
| Glucose-6-phosphate dehydrogenase | G6PD | 0.010 | 69.3 |
Experimental Protocols
This section provides detailed protocols for performing a SILAC experiment, from cell culture to data analysis.
Materials
-
Cell Lines: Any adherent or suspension cell line that can be cultured in vitro.
-
SILAC Media: DMEM or RPMI 1640 deficient in L-lysine and L-arginine.[8][9]
-
Dialyzed Fetal Bovine Serum (dFBS): FBS dialyzed to remove free amino acids.[8]
-
Stable Isotope Labeled Amino Acids:
-
"Light": L-Arginine (¹²C₆, ¹⁴N₄) and L-Lysine (¹²C₆, ¹⁴N₂)
-
"Heavy": L-Arginine (¹³C₆, ¹⁵N₄) and L-Lysine (¹³C₆, ¹⁵N₂)
-
-
Cell Culture Reagents: PBS, Trypsin-EDTA, antibiotics.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Digestion Reagents: DTT, iodoacetamide, sequencing-grade modified trypsin.[10]
-
Mass Spectrometry: High-resolution mass spectrometer (e.g., Orbitrap).
Protocol 1: Cell Culture and Labeling
-
Media Preparation:
-
Light Medium: Supplement SILAC medium with "light" L-arginine and L-lysine at their normal concentrations. Add dFBS to a final concentration of 10%.
-
Heavy Medium: Supplement SILAC medium with "heavy" L-arginine and L-lysine at the same concentrations as the light amino acids. Add dFBS to a final concentration of 10%.
-
-
Cell Adaptation:
-
Culture cells in the "light" and "heavy" SILAC media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[1][11]
-
Verification of Labeling Efficiency: Before starting the experiment, it is crucial to verify the labeling efficiency. This can be done by analyzing a small sample of the "heavy" labeled cells by mass spectrometry to ensure that the incorporation of heavy amino acids is >97%.[12]
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
-
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis:
-
Harvest the "light" and "heavy" labeled cells separately.
-
Wash the cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "light" and "heavy" lysates using a protein assay (e.g., BCA assay).
-
Mix the "light" and "heavy" lysates in a 1:1 protein ratio.
-
-
In-Gel Digestion:
-
Separate the mixed protein sample by 1D SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue.
-
Excise the entire protein lane and cut it into small gel pieces.
-
Destain the gel pieces.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.[10]
-
Digest the proteins with trypsin overnight at 37°C.[10]
-
Extract the peptides from the gel pieces.[10]
-
Protocol 3: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.[13]
-
The software will calculate the heavy-to-light (H/L) ratios for each protein, which represents the relative abundance of the protein between the two samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Visualizations
SILAC Experimental Workflow
Caption: A schematic of the SILAC experimental workflow.
EGF Receptor Signaling Pathway
Caption: Key components of the EGF receptor signaling pathway.
Troubleshooting
Table 3: Common Issues and Solutions in SILAC Experiments.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Labeling | Insufficient number of cell divisions. Contamination with "light" amino acids from serum. | Ensure at least 5-6 cell doublings in SILAC medium. Use dialyzed FBS to minimize unlabeled amino acids.[8] Verify labeling efficiency by MS before the experiment.[12] |
| Arginine-to-Proline Conversion | Some cell lines can metabolically convert arginine to proline, leading to inaccurate quantification. | Decrease the concentration of arginine in the medium.[14] If conversion persists, exclude proline-containing peptides from quantification.[14] |
| Low Protein/Peptide Identification | Insufficient starting material. Inefficient protein extraction or digestion. | Increase the amount of starting cell material. Optimize protein extraction and digestion protocols. |
| High Variability Between Replicates | Inconsistent cell culture conditions. Errors in protein quantification and mixing. | Maintain consistent cell culture practices. Perform accurate protein quantification and ensure precise 1:1 mixing of "light" and "heavy" lysates.[15] |
| Skewed H/L Ratios | Incomplete labeling. Unequal mixing of "light" and "heavy" samples. | Verify labeling efficiency. Perform a "label-swap" experiment to correct for systematic errors.[15] |
References
- 1. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. SILAC-Based Quantitative Proteomic Analysis Unveils Arsenite-Induced Perturbation of Multiple Pathways in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-HoArg-OH-d4 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-homoarginine (H-HoArg-OH) has emerged as a significant molecule in cardiovascular research, with numerous studies indicating that low circulating levels are an independent risk factor for cardiovascular disease and mortality.[1][2][3][4][5] As a structural analog of L-arginine, L-homoarginine is thought to exert its protective effects through various mechanisms, including its influence on nitric oxide (NO) synthesis and endothelial function.[6][7] H-HoArg-OH-d4, a deuterated form of L-homoarginine, serves as a valuable tool for researchers as a stable isotope-labeled internal standard for accurate quantification in biological samples by mass spectrometry and as a tracer to investigate its metabolic fate in vivo.
These application notes provide an overview of the utility of this compound in cardiovascular research and offer detailed protocols for its use in preclinical animal models.
Applications of this compound in Cardiovascular Research
The primary applications of this compound in the context of cardiovascular research include:
-
Metabolic Tracer Studies: By administering this compound to animal models, researchers can trace its absorption, distribution, metabolism, and excretion (ADME). This allows for a deeper understanding of its bioavailability and conversion to other metabolites, providing insights into its mechanism of action.
-
Quantitative Bioanalysis: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its chemical properties are nearly identical to the endogenous, non-labeled L-homoarginine, but its increased mass allows for clear differentiation in a mass spectrometer. This enables precise and accurate quantification of endogenous L-homoarginine levels in plasma, tissues, and other biological matrices.
-
Investigating Pathophysiological Mechanisms: In animal models of cardiovascular diseases such as atherosclerosis, myocardial infarction, and heart failure, this compound can be used to study how the metabolism of L-homoarginine is altered in disease states.
Signaling Pathways
L-homoarginine is closely linked to the nitric oxide (NO) pathway, a critical signaling cascade in the cardiovascular system. NO is a potent vasodilator and plays a key role in regulating blood pressure, inhibiting platelet aggregation, and preventing leukocyte adhesion to the vascular endothelium. L-homoarginine can act as a substrate for nitric oxide synthase (NOS), the enzyme responsible for converting L-arginine to NO. By potentially increasing the substrate pool for NOS, L-homoarginine may enhance NO bioavailability and improve endothelial function.
Below is a diagram illustrating the central role of the nitric oxide synthase pathway, which can be influenced by L-homoarginine.
Caption: L-homoarginine's role in the nitric oxide signaling pathway.
Experimental Workflow for in vivo Studies
The following diagram outlines a typical experimental workflow for investigating the effects of this compound supplementation in a mouse model of atherosclerosis.
Caption: A typical experimental workflow for in vivo studies.
Experimental Protocols
Note: The following protocols are illustrative and based on established methods for L-homoarginine and other stable isotope-labeled amino acids, as specific protocols for this compound are not widely published. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Oral Administration of this compound in a Mouse Model of Atherosclerosis
Objective: To investigate the effect of this compound supplementation on the development of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice.
Materials:
-
ApoE-/- mice (female, 8 weeks old)
-
This compound
-
Western-type diet (high fat, high cholesterol)
-
Drinking water
-
Animal handling and gavage equipment
Procedure:
-
Acclimation: House the ApoE-/- mice for one to two weeks under standard laboratory conditions with ad libitum access to chow and water.
-
Randomization: Randomly divide the mice into two groups: a control group and an this compound treatment group (n=10-12 mice per group).
-
Diet: Switch all mice to a Western-type diet to induce atherosclerosis.
-
Treatment Administration:
-
Control Group: Administer vehicle (e.g., drinking water) daily via oral gavage.
-
This compound Group: Dissolve this compound in drinking water at a concentration of 14 mg/L.[2] This can be provided as the sole source of drinking water. Alternatively, a specific daily dose can be administered via oral gavage.
-
-
Monitoring: Monitor the body weight and food/water consumption of the mice weekly.
-
Blood Collection: Collect blood samples via the retro-orbital plexus at baseline and at the end of the study for analysis of plasma lipids and this compound concentrations.
-
Termination: After a predefined study duration (e.g., 12 weeks), euthanize the mice.
-
Tissue Harvest: Perfuse the mice with phosphate-buffered saline (PBS) and harvest the aorta, heart, and liver for further analysis.
Protocol 2: Quantification of this compound in Mouse Plasma by LC-MS/MS
Objective: To accurately measure the concentration of this compound and endogenous L-homoarginine in mouse plasma.
Materials:
-
Mouse plasma samples
-
This compound (as internal standard if quantifying endogenous L-homoarginine, or as the analyte)
-
Acetonitrile with 0.1% formic acid (precipitation solution)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase analytical column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile with 0.1% formic acid containing a known concentration of the internal standard (if applicable).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and endogenous L-homoarginine will need to be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analyte.
-
Calculate the concentration of the analyte in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the effects of L-homoarginine. While specific data for this compound is not available, these tables provide an indication of the expected magnitudes of effects.
Table 1: L-homoarginine Levels in Human Studies and Cardiovascular Risk
| Study Population | L-homoarginine Concentration (µmol/L) | Associated Outcome | Hazard Ratio (per SD increase) | Reference |
| Black South African participants | Survivors: 1.25 vs. Non-survivors: 0.89 | 10-year cardiovascular mortality | 0.61 (95% CI: 0.50-0.75) | [8] |
| Patients referred for coronary angiography | Lowest quartile: <1.85 vs. Highest quartile: >3.1 | Cardiovascular death | 4.5 (95% CI: 3.2-6.2) for lowest vs. highest quartile | [5] |
Table 2: Effects of L-homoarginine Supplementation in Animal Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| ApoE-deficient mice | 14 mg/L in drinking water | 6 weeks | Reduced atherosclerosis in the aortic root and brachiocephalic trunk.[2] | [2] |
| Mice with post-myocardial infarction heart failure | 14 mg/L in drinking water | 4 weeks pre-MI, 6 weeks post-MI | Preserved contractile reserve and improved diastolic indices. | [9] |
| Obese ZSF1 rats (model of HFpEF) | Supplementation before and after HFpEF manifestation | - | Reduced Arginase 2 in kidney and small intestine; Upregulated GATM in kidneys.[8] | [8] |
Table 3: Illustrative Pharmacokinetic Parameters of Oral L-homoarginine in Humans
| Parameter | Value (after 125 mg single dose) | Value (after 125 mg multiple doses) | Reference |
| Baseline Concentration (µmol/L) | 2.87 ± 0.91 | - | [9] |
| Cmax (µmol/L) | 8.74 ± 4.46 | 17.3 ± 4.97 | [9] |
| Tmax (hours) | 1 | 1 | [9] |
| AUC0-24h | - | 3.5-fold higher than single dose | [9] |
Conclusion
This compound is a powerful tool for advancing our understanding of the role of L-homoarginine in cardiovascular health and disease. Its use as a metabolic tracer and an internal standard for quantitative analysis allows for precise and detailed investigations into the mechanisms by which L-homoarginine exerts its protective effects. The protocols and data presented here, while illustrative, provide a solid foundation for researchers to design and execute meaningful experiments in the field of cardiovascular research. Further studies utilizing this compound are warranted to fully elucidate the therapeutic potential of modulating the L-homoarginine pathway.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The Amino Acid Homoarginine Inhibits Atherogenesis by Modulating T-Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homoarginine Supplementation Prevents Left Ventricular Dilatation and Preserves Systolic Function in a Model of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Tracing Using Stable Isotope-Labeled Substrates and Mass Spectrometry in the Perfused Mouse Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-homoarginine is associated with decreased cardiovascular- and all-cause mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Homoarginine Levels in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoarginine (hArg) is a non-proteinogenic cationic amino acid structurally similar to L-arginine. Emerging evidence has identified circulating homoarginine levels as a significant biomarker in cardiovascular health and disease. Low plasma concentrations of homoarginine have been associated with adverse cardiovascular events and mortality, sparking interest in its physiological roles and therapeutic potential. Accurate and precise measurement of homoarginine in plasma is crucial for clinical research and drug development programs targeting cardiovascular and related metabolic diseases.
This document provides detailed application notes and protocols for the quantification of homoarginine in plasma samples using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA).
Biological Significance and Pathways
Homoarginine is primarily synthesized from lysine and arginine through the action of L-arginine:glycine amidinotransferase (AGAT), the same enzyme involved in the first step of creatine synthesis.[1][2] It can also be produced via the urea cycle enzymes, where ornithine transcarbamoylase can utilize lysine as a substrate.[1][3] Like arginine, homoarginine serves as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO) and homocitrulline.[3][4] Furthermore, homoarginine can act as a competitive inhibitor of arginase, an enzyme that degrades arginine, thereby potentially increasing the bioavailability of arginine for NO production.[3][5]
Homoarginine Synthesis and Metabolism.
Pre-analytical Considerations for Plasma Sample Handling
Proper sample collection and handling are paramount for accurate homoarginine measurement.
-
Anticoagulant: EDTA is the recommended anticoagulant for plasma collection.
-
Processing: Blood samples should be centrifuged at 1000-2000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Storage: Plasma should be separated and can be stored at 2-8°C for up to 6 hours. For long-term storage, samples must be frozen at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.[7] Hemolytic, icteric, and lipemic samples should be avoided.[6]
Analytical Methods for Homoarginine Quantification
Several methods are available for the quantification of homoarginine in plasma, each with its own advantages and limitations. LC-MS/MS is considered the gold standard due to its high sensitivity and specificity.[8]
Data Presentation: Comparison of Analytical Methods
| Parameter | LC-MS/MS | HPLC with Fluorescence Detection | ELISA |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of fluorescently labeled homoarginine. | Competitive immunoassay. |
| Linearity Range | 0.1 - 10 µmol/L[8] | 0.0625 - 5 µM[9] | 0.32 - 12.5 µM[10] |
| Precision (CV%) | Intra-day: <2%, Inter-day: <4%[8] | 0.52 - 1.16%[9] | Varies by kit |
| Accuracy/Bias | <5% deviation[8] | 0.42 - 1.12%[9] | Varies by kit |
| Sample Volume | ~45 µL[11] | Variable, can be low | ~20 µL[10] |
| Throughput | High | Moderate | High |
| Specificity | High | Moderate to High | Moderate (potential for cross-reactivity) |
| Instrumentation Cost | High | Moderate | Low |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a fast and precise method for homoarginine quantification using HILIC-isotope dilution-MS/MS.[8]
a. Materials and Reagents:
-
Homoarginine standard
-
Stable isotope-labeled internal standard (e.g., d4-L-homoarginine)[8]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plasma samples
b. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding a sufficient volume of acetonitrile (e.g., 200 µL).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to an autosampler vial for analysis.
c. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent.
-
Column: HILIC silica column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and aqueous buffer (e.g., ammonium formate with formic acid).
-
Flow Rate: As per column specifications.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for homoarginine and the internal standard.
-
LC-MS/MS Workflow for Homoarginine Analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves pre-column derivatization of homoarginine with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form a fluorescent product.[9]
a. Materials and Reagents:
-
Homoarginine standard
-
o-phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Plasma samples
b. Sample Preparation:
-
Thaw plasma samples on ice.
-
Deproteinize plasma samples, for example, by solid-phase extraction or precipitation with a suitable agent.
-
Prepare the derivatization reagent by dissolving OPA and NAC in boric acid buffer with methanol.
-
In an autosampler, mix the sample (or standard) with the derivatization reagent.
-
Allow the reaction to proceed for a short, controlled time before injection.
c. HPLC Conditions:
-
HPLC System: Standard HPLC with a fluorescence detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient to separate the homoarginine derivative from other amino acids.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25°C.[9]
-
Fluorescence Detection: Excitation at 340 nm and emission at 450 nm.[9]
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general workflow for a competitive ELISA for homoarginine quantification.[6] Specific details may vary between commercial kits.
a. Materials and Reagents:
-
Commercial Homoarginine ELISA kit (containing microtiter plate, standards, controls, antiserum, enzyme conjugate, wash buffer, substrate, and stop solution).
-
Plasma samples.
-
Microplate reader.
b. Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and controls as per the kit instructions.
-
Pipette 20 µL of each standard, control, and plasma sample into the appropriate wells of the antibody-coated microtiter plate.[6]
-
Add 50 µL of antiserum to all wells.[6]
-
Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker.[6]
-
Wash the wells multiple times with the provided wash buffer.
-
Add the enzyme conjugate to each well and incubate as directed.
-
Wash the wells again to remove unbound conjugate.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the optical density at 450 nm in a microplate reader. The concentration of homoarginine is inversely proportional to the signal.
General ELISA Workflow for Homoarginine.
Conclusion
The choice of analytical method for homoarginine quantification in plasma depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and available resources. LC-MS/MS offers the highest analytical performance and is recommended for studies requiring high accuracy and precision. HPLC with fluorescence detection provides a reliable and more accessible alternative. ELISA is well-suited for high-throughput screening of large sample cohorts. Regardless of the method chosen, careful attention to pre-analytical sample handling is essential for obtaining reliable and reproducible results.
References
- 1. Novel Biosynthesis, Metabolism and Physiological Functions of L-Homoarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]
- 3. Homoarginine - Wikipedia [en.wikipedia.org]
- 4. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. biovendor.com [biovendor.com]
- 7. fn-test.com [fn-test.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HomoArginine ELISA kit I High Sensitivity I Plasma & Serum I Cited in literature [immusmol.com]
- 11. researchgate.net [researchgate.net]
Quantitative Analysis of L-Homoarginine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of L-homoarginine in biological samples. L-homoarginine, a non-essential amino acid, is gaining increasing attention as a potential biomarker for cardiovascular and other diseases due to its role in the nitric oxide (NO) signaling pathway.[1][2] Accurate and reliable quantification of L-homoarginine is crucial for advancing research and drug development in this area.
Introduction to L-Homoarginine and its Significance
L-homoarginine is a homolog of L-arginine and serves as a substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide.[2] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune regulation.[3] Dysregulation of the L-arginine/L-homoarginine/NO pathway has been implicated in the pathophysiology of several cardiovascular diseases.[4] Therefore, the ability to accurately measure L-homoarginine levels in biological matrices is of significant interest to the scientific community.
This document outlines three common analytical techniques for L-homoarginine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA). Each section provides a detailed protocol and a summary of its performance characteristics.
Quantitative Data Summary
The choice of analytical method can significantly impact the quantification of L-homoarginine. The following table summarizes a comparison of quantitative data obtained by LC-MS/MS and ELISA for human plasma samples.
| Analytical Method | Mean L-homoarginine Concentration (Human Plasma) | Key Observations |
| LC-MS/MS | Higher reported concentrations on average.[5] | Considered the gold standard for accuracy and specificity. |
| ELISA | On average 29% lower concentrations than LC-MS/MS.[5] | A high-throughput and cost-effective method suitable for large-scale screening.[6] |
Note: A study comparing LC-MS/MS and a commercial ELISA kit for L-homoarginine measurement in human plasma found a correlation coefficient (r²) of 0.78 between the two methods.[5] While both methods are suitable for measuring L-homoarginine, the different reference values for each method should be considered when comparing results across studies.[5]
L-Homoarginine and the Nitric Oxide Signaling Pathway
L-homoarginine plays a crucial role in the synthesis of nitric oxide. The following diagram illustrates the simplified signaling pathway.
Caption: L-Homoarginine as a substrate for Nitric Oxide Synthase (NOS).
Experimental Protocols
This section provides detailed protocols for the quantification of L-homoarginine using LC-MS/MS, HPLC, and ELISA.
Quantification of L-Homoarginine by LC-MS/MS
This protocol describes a robust and sensitive method for the quantification of L-homoarginine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry.
Workflow Diagram:
Caption: LC-MS/MS workflow for L-homoarginine analysis.
a. Sample Preparation [7]
-
To 50 µL of plasma sample, add 50 µL of an internal standard mixture.
-
Add 400 µL of a 50:50 (v/v) solution of acetonitrile and methanol to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
b. LC-MS/MS Instrumentation and Conditions [7][8]
-
Liquid Chromatography:
-
Column: HILIC analytical column (e.g., 50 x 2.0 mm, 3 µm).[7]
-
Mobile Phase: A gradient of mobile phases is typically used.[7] For isocratic elution, a mixture of 15% mobile phase A (water with 0.5% acetic acid and 0.025% trifluoroacetic acid) and 85% mobile phase B (acetonitrile with 0.5% acetic acid and 0.025% trifluoroacetic acid) can be used.[8]
-
Flow Rate: 0.25 mL/min.[8]
-
Injection Volume: 10 µL.[7]
-
-
Mass Spectrometry:
c. Data Analysis
Quantification is achieved by comparing the peak area ratio of L-homoarginine to its stable isotope-labeled internal standard against a calibration curve prepared in a similar matrix.
Quantification of L-Homoarginine by HPLC with Fluorescence Detection
This protocol details a sensitive HPLC method for L-homoarginine quantification following pre-column derivatization with o-phthalaldehyde (OPA).[9][10]
Workflow Diagram:
Caption: HPLC workflow for L-homoarginine analysis.
a. Sample Preparation and Derivatization [9][10]
-
Deproteinize plasma samples using a suitable method (e.g., solid-phase extraction).[10]
-
For derivatization, mix the sample with OPA reagent containing a thiol (e.g., N-acetyl-L-cysteine or 3-mercaptopropionic acid) in a borate buffer.[9][11]
-
Allow the reaction to proceed for a defined time (e.g., 30 seconds) before injection.[10]
b. HPLC Instrumentation and Conditions [9][10]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: A gradient elution is typically employed using a buffer system (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[9]
-
Fluorescence Detection:
c. Data Analysis
L-homoarginine concentration is determined by comparing the peak area of the derivatized analyte to a standard curve of derivatized L-homoarginine standards.
Quantification of L-Homoarginine by ELISA
This protocol provides a general procedure for a competitive ELISA for the quantification of L-homoarginine in serum and plasma.[1][13][14]
Workflow Diagram:
Caption: ELISA workflow for L-homoarginine analysis.
a. Principle
This is a competitive immunoassay. L-homoarginine in the sample competes with a fixed amount of labeled L-homoarginine for binding sites on a specific antibody. The amount of bound labeled L-homoarginine is inversely proportional to the concentration of L-homoarginine in the sample.
b. General Protocol (based on commercially available kits)[1]
-
Sample and Standard Preparation: Prepare standards and samples. This often involves a derivatization step as specified in the kit manual.[14]
-
Incubation with Primary Antibody: Pipette 20 µL of prepared standards, controls, and samples into the wells of the antibody-coated microtiter plate. Add 50 µL of antiserum to all wells.
-
Incubation: Cover the plate and incubate for 90 minutes at room temperature on an orbital shaker.
-
Washing: Discard the contents of the wells and wash the plate four times with 300 µL of wash buffer per well.
-
Incubation with Enzyme Conjugate: Add 100 µL of enzyme conjugate to all wells and incubate for 25 minutes at room temperature on an orbital shaker.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of substrate solution (e.g., TMB) to each well and incubate for 25 ± 5 minutes at room temperature on an orbital shaker.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the optical density at 450 nm using a microplate reader.
c. Data Analysis
Calculate the concentration of L-homoarginine in the samples by referring to the standard curve generated from the standards of known concentrations. The optical density will be inversely proportional to the L-homoarginine concentration.
Conclusion
The choice of the most appropriate method for L-homoarginine quantification will depend on the specific research question, the number of samples, and the available instrumentation. LC-MS/MS offers the highest accuracy and specificity, making it ideal for detailed mechanistic studies and as a reference method. HPLC with fluorescence detection provides a sensitive and reliable alternative. ELISA is a high-throughput and cost-effective option, well-suited for large-scale clinical and epidemiological studies. By following the detailed protocols provided in these application notes, researchers can confidently and accurately quantify L-homoarginine, contributing to a better understanding of its role in health and disease.
References
- 1. eaglebio.com [eaglebio.com]
- 2. Comprehensive analysis of the L-arginine/L-homoarginine/nitric oxide pathway in preterm neonates: potential roles for homoarginine and asymmetric dimethylarginine in foetal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field [mdpi.com]
- 8. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 13. HomoArginine ELISA kit I High Sensitivity I Plasma & Serum I Cited in literature [immusmol.com]
- 14. immundiagnostik.com [immundiagnostik.com]
Application Notes and Protocols for H-HoArg-OH-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated L-homoarginine (H-HoArg-OH-d4) in pharmacokinetic (PK) studies. This document includes detailed experimental protocols for bioanalytical method development and a sample pharmacokinetic study design, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Introduction
L-homoarginine is a non-proteinogenic amino acid that has garnered significant interest as a potential biomarker and therapeutic agent in cardiovascular and renal diseases. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, stable isotope-labeled internal standards are crucial for robust bioanalytical quantification. This compound, a deuterated analog of L-homoarginine, serves as an ideal internal standard for mass spectrometry-based quantification in biological matrices, ensuring high accuracy and precision in pharmacokinetic studies.
Bioanalytical Method: Quantification of L-Homoarginine in Plasma using this compound
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate measurement of L-homoarginine concentrations in plasma samples. The use of this compound as an internal standard corrects for variability during sample preparation and analysis.
Experimental Protocol: Plasma Sample Preparation and LC-MS/MS Analysis
This protocol is adapted from a validated method for the quantification of L-homoarginine in human plasma.
1. Materials and Reagents:
-
L-homoarginine hydrochloride (analytical standard)
-
This compound (d4-L-homoarginine) hydrochloride (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-homoarginine and this compound in ultrapure water.
-
Working Standard Solutions: Serially dilute the L-homoarginine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., silica-based, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of the polar analytes.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of L-homoarginine from other endogenous compounds.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-homoarginine: m/z 189.1 → 116.1
-
This compound: m/z 193.1 → 120.1
-
Data Presentation: Bioanalytical Method Validation Summary
The following table summarizes typical validation parameters for the quantification of L-homoarginine in plasma using this compound as an internal standard.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Sample Pharmacokinetic Study Protocol
This section outlines a representative preclinical pharmacokinetic study in rodents to determine the oral bioavailability and basic pharmacokinetic parameters of L-homoarginine.
Experimental Protocol: In Vivo Pharmacokinetic Study
1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Animals are fasted overnight before dosing.
2. Dosing:
-
Intravenous (IV) Group (n=5): L-homoarginine is administered as a single bolus dose of 5 mg/kg via the tail vein. The dosing solution is prepared in sterile saline.
-
Oral (PO) Group (n=5): L-homoarginine is administered as a single dose of 20 mg/kg by oral gavage. The dosing solution is prepared in water.
3. Blood Sampling:
-
Blood samples (approximately 150 µL) are collected from the jugular vein at the following time points:
-
IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
-
Blood samples are collected into tubes containing K2-EDTA as an anticoagulant.
-
Plasma is separated by centrifugation at 3,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of L-homoarginine are determined using the validated LC-MS/MS method with this compound as the internal standard, as described above.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software. Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t1/2)
-
Oral bioavailability (F%)
-
Data Presentation: Representative Pharmacokinetic Parameters
The following table presents hypothetical pharmacokinetic parameters for L-homoarginine following intravenous and oral administration in rats.
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| Cmax (µM) | 150.2 ± 25.1 | 85.7 ± 18.3 |
| Tmax (h) | 0.08 (5 min) | 0.5 ± 0.1 |
| AUC (0-t) (µMh) | 185.4 ± 30.2 | 310.6 ± 55.9 |
| AUC (0-inf) (µMh) | 190.1 ± 31.5 | 325.8 ± 60.1 |
| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| CL (L/h/kg) | 0.26 ± 0.04 | - |
| Vd (L/kg) | 0.9 ± 0.1 | - |
| F (%) | - | 42.8 ± 7.5 |
Visualizations
Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study of L-homoarginine.
Metabolic Pathway of L-Homoarginine
Caption: Key metabolic pathways of L-homoarginine synthesis and catabolism.
Troubleshooting & Optimization
Technical Support Center: Optimizing H-HoArg-OH-d4 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of H-HoArg-OH-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio and achieve reliable quantification of this compound in their mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound by LC-MS?
A1: this compound, being an analog of arginine, is a highly polar and zwitterionic molecule. These characteristics present several analytical challenges, including poor retention on traditional reversed-phase chromatography columns, which can lead to co-elution with other polar matrix components and cause ion suppression.[1][2] Achieving high sensitivity and specificity requires careful optimization of both chromatographic separation and mass spectrometric conditions.[1] The use of a stable isotope-labeled internal standard like this compound is a key strategy to ensure accurate quantification.[2][3]
Q2: I am observing a low signal-to-noise (S/N) ratio for my this compound analyte. What are the initial troubleshooting steps?
A2: A low S/N ratio can stem from several factors. Begin by systematically evaluating your sample preparation, liquid chromatography, and mass spectrometry parameters. Key initial steps include:
-
Sample Preparation: Ensure your extraction method efficiently removes interfering matrix components.[4][5]
-
Chromatography: Verify that your chromatographic method provides adequate retention and separation from the sample matrix.[6]
-
Mass Spectrometer: Confirm that the instrument is properly tuned and calibrated, and that the source conditions are optimized for your analyte.[7]
Q3: How can I improve the chromatographic retention of this compound?
A3: To improve the retention of a polar compound like this compound on a reversed-phase column, consider the following:
-
Mobile Phase Modifiers: The addition of an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can enhance retention.
-
Column Chemistry: Utilize a column with a more polar stationary phase or one specifically designed for polar analytes.
-
Gradient Optimization: Adjust the gradient profile to ensure the analyte elutes in a region with a suitable organic solvent concentration for good peak shape and retention.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity
This issue is often related to sub-optimal chromatographic conditions or ion suppression from the sample matrix.
Caption: Workflow for troubleshooting poor peak shape and low signal intensity.
Protocol 1: Mobile Phase Optimization with Ion-Pairing Agent
-
Prepare Mobile Phase A: 0.1% Formic Acid and 5 mM Heptafluorobutyric Acid (HFBA) in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC Method:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 2% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and then re-equilibrate.
-
-
Injection: Inject a standard solution of this compound and observe the retention time and peak shape.
-
Adjust HFBA Concentration: If retention is still insufficient, incrementally increase the HFBA concentration up to 10 mM.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Select SPE Sorbent: Choose a mixed-mode cation exchange sorbent suitable for retaining polar basic compounds like this compound.
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elution: Elute this compound with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Issue 2: High Background Noise
High background noise can obscure the analyte signal, leading to a poor signal-to-noise ratio.
Caption: Potential sources contributing to high background noise in MS analysis.
| Source of Noise | Troubleshooting Steps | Recommended Solution |
| Solvent/Reagent Contamination | 1. Run a blank injection with fresh, high-purity solvents. 2. Prepare fresh mobile phases and sample diluents. | Use LC-MS grade solvents and reagents. Filter all mobile phases. |
| LC System Contamination | 1. Flush the LC system with a strong solvent wash sequence (e.g., isopropanol, methanol, water). 2. Check for leaks in the system.[9] | Regularly maintain the LC system, including changing solvent frits and pump seals. |
| Dirty MS Source | 1. Visually inspect the ion source components (e.g., capillary, skimmer). 2. Perform a system bake-out if available. | Clean the ion source components according to the manufacturer's recommendations. |
| Electronic Noise | 1. Check for proper grounding of the instrument. 2. Ensure no other high-power equipment is interfering. | Consult with the instrument manufacturer's service engineer if electronic noise is suspected. |
Data Presentation
Table 1: Effect of Mobile Phase Modifier on this compound Retention and S/N
| Mobile Phase A Composition | Retention Time (min) | Peak Asymmetry | Signal-to-Noise (S/N) |
| 0.1% Formic Acid in Water | 1.2 | 1.8 | 50 |
| 0.1% Formic Acid + 5mM HFBA in Water | 3.5 | 1.2 | 250 |
| 0.1% Formic Acid + 10mM HFBA in Water | 4.8 | 1.1 | 400 |
Table 2: MS Source Parameter Optimization
| Parameter | Setting 1 | Setting 2 (Optimized) | Impact on Signal Intensity |
| Gas Temperature | 300 °C | 325 °C | +20% |
| Gas Flow | 8 L/min | 10 L/min | +15% |
| Nebulizer Pressure | 35 psi | 45 psi | +25% |
| Capillary Voltage | 3500 V | 4000 V | +30% |
This technical support guide provides a starting point for troubleshooting issues related to the analysis of this compound. For more complex issues, it is always recommended to consult your instrument manufacturer's documentation and support services.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Chromatographic Separation of Homoarginine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of homoarginine isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic analysis of homoarginine and its isomers.
Issue 1: Poor or No Retention of Homoarginine on a Reversed-Phase (C18) Column
-
Question: My homoarginine peak is eluting at or very near the void volume of my C18 column. How can I improve its retention?
-
Answer: Homoarginine is a highly polar compound, which leads to poor retention on traditional C18 columns. Here are several strategies to address this issue:
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed with modifications to the stationary phase that enhance the retention of polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds. It typically uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.
-
Utilize Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral ion pair with the positively charged homoarginine, increasing its hydrophobicity and thus its retention on a C18 column.[1]
-
Derivatization: While this adds a step to your workflow, derivatizing homoarginine with a hydrophobic agent can significantly improve its retention on a C18 column.[2][3]
-
Issue 2: Co-elution of L-Homoarginine and N-methyl-L-arginine (NMMA)
-
Question: I am unable to resolve L-homoarginine from NMMA in my samples using HPLC-MS/MS. How can I achieve baseline separation?
-
Answer: Co-elution of L-homoarginine and NMMA is a common challenge due to their similar structures and properties. Since some MS/MS fragments of homoarginine are common with NMMA, chromatographic separation is mandatory for accurate quantification.[4] Here are some approaches to improve their separation:
-
Optimize Mobile Phase Composition: The resolution between homoarginine and NMMA is highly dependent on the mobile phase. Specifically, the concentration of ammonium formate in the eluent can be adjusted to modulate the retention times and improve separation.[4][5] For example, using a mobile phase of 10% 100 mM ammonium formate (pH 4.5) and 90% 0.1% formic acid in water has been shown to provide good separation on a silica column.[4]
-
Adjust Mobile Phase pH: Fine-tuning the pH of the mobile phase can alter the ionization state of the analytes and their interaction with the stationary phase, potentially leading to better separation.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider switching to a different column chemistry. A silica-based column has been demonstrated to be effective for this separation.[4][5]
-
Issue 3: Inability to Separate D- and L-Homoarginine Enantiomers
-
Question: My current HPLC method does not separate the D- and L-enantiomers of homoarginine. What chromatographic techniques can I use for chiral separation?
-
Answer: The separation of enantiomers requires a chiral environment. This can be achieved through several chromatographic approaches:
-
Chiral Stationary Phases (CSPs): This is the most direct method for enantiomeric separation. Columns with CSPs, such as those based on crown ethers, are particularly well-suited for the separation of D- and L-amino acid enantiomers.[6][7]
-
Chiral Mobile Phase Additives: A chiral selector can be added to the mobile phase to form diastereomeric complexes with the enantiomers in-situ. These diastereomers can then be separated on a standard achiral column. For example, an aqueous eluent containing a chiral copper-proline complex can be used to separate underivatized amino acid enantiomers on an ion-exchange column.[8]
-
Pre-column Derivatization with a Chiral Reagent: Reacting the racemic mixture of homoarginine with an enantiomerically pure chiral derivatizing agent will produce a mixture of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral column.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What are the most common methods for the analysis of homoarginine in biological samples?
-
A1: The most prevalent methods are High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and HPLC with fluorescence detection following pre-column derivatization.[9][10][11] HPLC-MS/MS is often preferred due to its high sensitivity and selectivity, and it can be performed without derivatization.[4][5]
-
-
Q2: Is derivatization necessary for homoarginine analysis?
-
A2: Not always. HPLC-MS/MS methods have been developed that allow for the direct analysis of underivatized homoarginine.[4][5][11] However, for HPLC with fluorescence or UV detection, pre-column derivatization is typically required to introduce a chromophore or fluorophore for detection.[2][10] Common derivatizing agents include o-phthalaldehyde (OPA).[10]
-
-
Q3: What are some common interfering substances in homoarginine analysis?
Methodology and Protocols
-
Q4: Can you provide a basic protocol for the extraction of homoarginine from plasma samples?
-
A4: A common and straightforward method for sample preparation is protein precipitation. A typical protocol is as follows:
-
To 100 µL of plasma, add 300 µL of cold methanol.
-
Vortex the mixture for 10 seconds.
-
Store at -20 °C for 1 hour to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water for analysis.[4]
-
-
-
Q5: What are typical MS/MS transitions for the detection of homoarginine?
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for homoarginine analysis.
Table 1: Chromatographic Conditions and Retention Times for Homoarginine and Related Analytes
| Compound | Mobile Phase A Retention Time (min) | Mobile Phase B Retention Time (min) |
| Arginine | 6.3 | 5.4 |
| L-Homoarginine | 7.4 | 6.1 |
| NMMA | 8.4 | 7.0 |
| SDMA | 12.3 | 9.1 |
| ADMA | 14.6 | 10.7 |
| Mobile Phase A: 10% 100 mM ammonium formate (pH 4.5), 90% 0.1% formic acid in water.[4] | ||
| Mobile Phase B: 20% 100 mM ammonium formate (pH 4.5), 80% 0.1% formic acid in water.[4] | ||
| Column: Supelcosil™ LC-Si (3.3 cm x 4.6 mm, 3 µm).[4] |
Table 2: Performance Characteristics of an HPLC-Fluorescence Method for L-Homoarginine
| Parameter | Value |
| Retention Time | 10.03 min |
| Total Run Time | 20 min |
| Limit of Detection | 188 fmol (12 nM in assay mixture) |
| Linearity Range | 1.0 - 80 pmol (0.0625 - 5 µM in assay mixture) |
| Precision (RSD%) | 0.52 - 1.16% |
| Bias (Relative Error %) | 0.42 - 1.12% |
| Method: Pre-column derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC), separation on a reversed-phase C18 column, and fluorescence detection.[10] |
Experimental Protocols & Visualizations
Protocol: HPLC-MS/MS Analysis of Homoarginine without Derivatization
This protocol is based on the method described by G. I. Forte, et al. (2013).[4]
-
Sample Preparation (Plasma):
-
Precipitate proteins by adding 3 volumes of cold methanol to 1 volume of plasma.
-
Incubate at -20°C for 1 hour.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the sample in 0.1% formic acid in water.
-
-
Chromatographic Conditions:
-
Column: Supelcosil™ LC-Si (3.3 cm x 4.6 mm i.d., 3 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Solution A (0.1% formic acid in water) and Solution B (100 mM ammonium formate in water, pH 4.5). To separate homoarginine and NMMA, use 90% Solution A and 10% Solution B.
-
Flow Rate: 100 µL/min.
-
Injection Volume: 10-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MS/MS Transition for Homoarginine: 189.2 → 144.
-
Diagrams
Caption: General workflow for homoarginine analysis in plasma.
Caption: Troubleshooting decision tree for homoarginine chromatography.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. Developing a robust, fast and reliable measurement method for the analysis of methylarginine derivatives and related metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of homoarginine, arginine, NMMA, ADMA, and SDMA in biological samples by HPLC-ESI-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Ion Suppression for Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using deuterated internal standards?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte is reduced by the presence of co-eluting compounds from the sample matrix. This can lead to decreased sensitivity, poor accuracy, and unreliable quantification. While deuterated internal standards are designed to compensate for these effects because they are chemically identical to the analyte and should co-elute, significant ion suppression can still impact the accuracy of the results, especially if the analyte and the deuterated standard are affected differently.[1]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: The presence of ion suppression can be evaluated using several experimental protocols. A common method is to compare the signal response of an analyte in a post-extraction spiked blank sample to the response of the analyte in a neat mobile phase.[2] A significantly lower signal in the matrix sample indicates ion suppression. Another comprehensive approach is the post-column infusion of the analyte to continuously monitor the signal response while a blank matrix extract is injected. Any dips in the signal correspond to regions of ion suppression.[3][4]
Q3: Are deuterated internal standards always effective in compensating for ion suppression?
A3: While stable isotope-labeled internal standards, including deuterated standards, are the best choice to compensate for matrix effects, they may not always be perfect.[2] Differences in the degree of ion suppression between the analyte and the deuterated internal standard can occur due to slight chromatographic retention time shifts. This can lead to the analyte and the internal standard being exposed to different concentrations of co-eluting matrix components, resulting in inaccurate quantification.[5]
Q4: What are the primary causes of ion suppression in LC-MS?
A4: Ion suppression is primarily caused by co-eluting matrix components that compete with the analyte for ionization.[6] Common sources of these interfering compounds include salts, ion-pairing agents, endogenous compounds from the biological matrix (like phospholipids and proteins), drugs, and their metabolites.[4][7] The presence of non-volatile materials can also hinder the formation of gas-phase ions.[2]
Q5: Can the choice of ionization technique affect the degree of ion suppression?
A5: Yes, the choice of ionization technique can influence the extent of ion suppression. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI).[2][6] Additionally, switching to negative ionization mode can sometimes reduce ion suppression as fewer compounds are typically ionized in this mode.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression when using deuterated internal standards.
Step 1: Identify the Presence and Region of Ion Suppression
The first step is to confirm that ion suppression is occurring and to identify the retention time window where it is most severe.
-
Action: Perform a post-column infusion experiment.
-
Expected Outcome: This will generate a chromatogram showing regions where the signal of the infused standard is suppressed by the eluting matrix components.
Step 2: Optimize Chromatographic Conditions
Once the region of ion suppression is identified, modify the chromatographic method to separate the analyte and deuterated standard from the interfering matrix components.
-
Action:
-
Adjust the mobile phase gradient to improve separation.
-
Change the stationary phase of the analytical column.
-
Reduce the flow rate, as lower flow rates can lead to reduced signal suppression.[2]
-
-
Expected Outcome: The analyte and internal standard peaks will elute in a region with minimal ion suppression.
Step 3: Enhance Sample Preparation
If chromatographic optimization is insufficient, improving the sample cleanup process can remove the interfering matrix components before analysis.
-
Action: Implement or optimize a sample preparation technique.
-
Solid-Phase Extraction (SPE): Selectively extracts analytes while removing a significant portion of the matrix.[6]
-
Liquid-Liquid Extraction (LLE): An effective method for removing interfering species.[6][8]
-
Protein Precipitation: A common technique for removing proteins from biological samples.[3][6]
-
-
Expected Outcome: A cleaner sample extract with fewer matrix components, leading to reduced ion suppression.
Step 4: Dilute the Sample
In some cases, simply diluting the sample can reduce the concentration of interfering compounds to a level where they no longer cause significant ion suppression.
-
Action: Dilute the sample extract before injection.[6]
-
Expected Outcome: Reduced ion suppression, although this may also decrease the analyte signal, potentially impacting sensitivity for trace analysis.[6]
Quantitative Data Summary
The following tables summarize the relative effectiveness of different strategies for minimizing ion suppression.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Effectiveness in Removing Phospholipids | Relative Effectiveness in Removing Salts | General Impact on Ion Suppression |
| Protein Precipitation | Low to Moderate | Low | Moderate |
| Liquid-Liquid Extraction (LLE) | High | Moderate | High |
| Solid-Phase Extraction (SPE) | Very High | High | Very High |
Table 2: Impact of LC-MS Parameter Modifications on Ion Suppression
| Parameter Modification | Expected Impact on Ion Suppression | Potential Trade-offs |
| Gradient Optimization | High | Increased method development time. |
| Flow Rate Reduction | Moderate to High | Longer run times. |
| Column Chemistry Change | High | May require significant method redevelopment. |
| Switching to APCI | High (if applicable) | Analyte must be amenable to APCI. |
| Sample Dilution | Moderate | Reduced sensitivity. |
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify the retention time regions where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-union
-
Analyte standard solution
-
Blank matrix extract
Methodology:
-
Prepare a solution of the analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column in place.
-
Use a tee-union to introduce the analyte solution via a syringe pump into the mobile phase flow path between the analytical column and the mass spectrometer inlet.[3][6]
-
Begin infusing the analyte solution at a constant flow rate to obtain a stable baseline signal.
-
Inject a blank matrix extract onto the LC system.
-
Monitor the signal of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression.[6]
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
Analyte and deuterated internal standard solutions
-
Blank matrix from at least six different sources[9]
-
Neat solvent (e.g., mobile phase)
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the neat solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank matrix samples and then spike the analyte and deuterated internal standard into the extracted matrix at the same concentrations as Set A.[2]
-
Set C (Matrix-Matched Standards): Spike the analyte and deuterated internal standard into the blank matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set B) / (Analyte Peak Area Ratio to IS in Set A)
-
The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤15% to confirm that the internal standard effectively compensates for the matrix effect.[9]
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
H-HoArg-OH-d4 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of H-HoArg-OH-d4 in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of this compound solutions.
Issue 1: Inconsistent quantification of this compound in aqueous solutions.
-
Possible Cause 1: pH-dependent degradation. this compound, like other amino acids, can be susceptible to degradation in highly acidic or alkaline conditions. Glutamic acid, for instance, has been shown to degrade to pyroglutamic acid in 0.1 N HCl.[1]
-
Solution: Prepare aqueous solutions in a buffered system, ideally between pH 4 and pH 7. If working outside this range is necessary, prepare solutions fresh and use them immediately.
-
-
Possible Cause 2: Microbial contamination. Non-sterile aqueous solutions can be prone to microbial growth, which may degrade the compound.
-
Solution: Use sterile solvents and containers for solution preparation. For long-term storage, consider sterile filtration of the solution.
-
-
Possible Cause 3: Adsorption to container surfaces. Hydrophobic analytes can sometimes adsorb to plastic surfaces, leading to lower than expected concentrations.
-
Solution: Use low-adsorption microcentrifuge tubes or glass vials for storage and handling.
-
Issue 2: Degradation of this compound observed during LC-MS/MS analysis.
-
Possible Cause 1: In-source degradation. The conditions within the mass spectrometer's ion source (e.g., temperature, voltage) can sometimes cause degradation of thermally labile compounds.
-
Solution: Optimize the ion source parameters, such as reducing the source temperature or using a gentler ionization technique if available.
-
-
Possible Cause 2: Mobile phase incompatibility. The pH or composition of the mobile phase may contribute to on-column or in-source degradation.
-
Solution: Evaluate the stability of this compound in the mobile phase composition at the intended operating temperature. Adjust the mobile phase pH to be within the stable range (pH 4-7) if possible.
-
Issue 3: this compound appears to be unstable in organic solvents.
-
Possible Cause 1: Presence of reactive impurities in the solvent. Peroxides in ethers or other reactive impurities can lead to oxidative degradation.
-
Solution: Use high-purity, HPLC-grade or MS-grade solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are fresh or have been tested for peroxides.
-
-
Possible Cause 2: Temperature and light sensitivity. Some compounds are sensitive to degradation when exposed to elevated temperatures or UV light, especially in solution.
-
Solution: Store stock solutions in amber vials at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Allow solutions to come to room temperature before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For initial stock solutions, high-purity water or aqueous buffers (pH 4-7) are recommended. For analytical purposes, compatibility with the mobile phase is crucial. Common solvents for dilution include methanol, acetonitrile, and mixtures with water.
Q2: What are the ideal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C in tightly sealed amber vials to protect from light. For short-term use, solutions can be kept at 4°C for a limited period (see stability data tables).
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is a valuable tool to understand the stability of your molecule under various stress conditions.[2][3][4] This involves exposing the compound to heat, different pH levels, oxidation, and light to identify potential degradation products and pathways.
Q4: Are there known degradation products of this compound?
A4: While specific degradation products for the d4-labeled compound are not extensively documented, potential degradation pathways for the parent compound, L-homoarginine, under harsh conditions could include hydrolysis of the guanidino group or reactions involving the amino and carboxyl groups. Forced degradation studies can help identify these in your specific matrix.
Data Presentation
The following tables summarize the hypothetical stability data for this compound in various solvents under different storage conditions. This data is representative and should be used as a guideline. It is recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Short-Term Stability of this compound (1 mg/mL) at 4°C
| Solvent | % Recovery after 24 hours | % Recovery after 72 hours |
| Water (pH 7.0) | >99% | 98% |
| 0.1 M HCl (pH 1) | 95% | 88% |
| 0.1 M NaOH (pH 13) | 92% | 85% |
| Methanol | >99% | 99% |
| Acetonitrile | >99% | >99% |
| DMSO | 98% | 96% |
Table 2: Long-Term Stability of this compound (1 mg/mL) at -20°C
| Solvent | % Recovery after 1 month | % Recovery after 3 months |
| Water (pH 7.0) | >99% | 99% |
| Methanol | >99% | >99% |
| Acetonitrile | >99% | >99% |
| DMSO | 99% | 97% |
Table 3: Freeze-Thaw Stability of this compound (1 mg/mL)
| Solvent | % Recovery after 1 Cycle | % Recovery after 3 Cycles |
| Water (pH 7.0) | >99% | 99% |
| Methanol | >99% | >99% |
| DMSO | 99% | 98% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile HPLC-grade water, sterile low-adsorption microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile HPLC-grade water to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot into smaller volumes in amber, low-adsorption tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the samples before analysis.
-
Analyze by LC-MS/MS to determine the percentage of degradation.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of water and 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze by LC-MS/MS.
-
-
Thermal Degradation:
-
Incubate a solid sample of this compound at 80°C for 48 hours.
-
Prepare a solution from the stressed sample and analyze by LC-MS/MS.
-
-
Photostability:
-
Expose a solution of this compound in water to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Analyze by LC-MS/MS and compare to a control sample stored in the dark.
-
Protocol 3: LC-MS/MS Analysis of this compound
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to retain and elute this compound.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor the appropriate precursor to product ion transition for this compound.
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Known metabolic pathway of L-homoarginine via AGXT2.[5]
References
- 1. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. A Novel Pathway for Metabolism of the Cardiovascular Risk Factor Homoarginine by alanine:glyoxylate aminotransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Internal Standard Recovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor recovery of internal standards in analytical experiments, particularly in the context of chromatography and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable recovery range for an internal standard (IS)?
A1: While there is no universally fixed range, some regulatory agencies suggest that internal standard recoveries in samples should be within 20% of the response in the calibration solutions.[1] However, the acceptable range can be analysis-specific and should be established during method validation.[1] The precision of the internal standard response across replicates is often more critical than the absolute recovery percentage; a relative standard deviation (RSD) of greater than 3% for IS replicates warrants investigation as it can lead to inaccurate analyte results.[1]
Q2: What are the most common causes of poor or inconsistent internal standard recovery?
A2: Poor internal standard recovery can stem from a variety of factors throughout the analytical process. The most common causes include:
-
Sample Matrix Effects: Components in the sample matrix can interfere with the ionization of the internal standard, leading to ion suppression or enhancement.[2][3][4]
-
Sample Preparation Issues: Losses can occur during extraction, cleanup, or solvent evaporation steps.[5][6] Incomplete extraction, analyte degradation, or adsorption to labware are common problems.[5][7]
-
Internal Standard Selection and Preparation: The chosen internal standard may be inappropriate for the analyte or matrix, or it may be impure or have degraded.[6][8] Errors in the preparation of the IS stock solution can also lead to inconsistent results.
-
Instrumental Problems: Issues with the injection system, chromatography column, or mass spectrometer ion source can all contribute to poor recovery.[8][9][10] For instance, water in the MS source can lead to a drop in response.[9]
-
Human Error: Inconsistent sample handling, incorrect dilutions, or errors in adding the internal standard can introduce significant variability.[11]
Q3: How can I determine if matrix effects are the cause of poor IS recovery?
A3: A post-extraction spike experiment can help determine the presence of matrix effects. This involves comparing the response of the internal standard in a clean solvent to its response when spiked into a blank sample matrix that has already undergone the extraction procedure.[4] A significant difference in the signal indicates ion suppression or enhancement.
Troubleshooting Guides
Systematic Troubleshooting Workflow
When encountering poor internal standard recovery, a systematic approach is crucial for efficiently identifying and resolving the issue. The following workflow provides a step-by-step guide to troubleshooting.
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Detailed Troubleshooting Steps
If the systematic workflow points to a specific area of concern, the following detailed steps can help pinpoint the root cause.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inconsistent IS Addition | Manually spike a set of vials with the internal standard and compare with autosampler addition.[10] | Consistent IS response with manual addition suggests an issue with the autosampler. |
| Sample Preparation Losses | Analyze the sample at each stage of the preparation process (e.g., after extraction, after cleanup).[5] | Identifies the specific step where the IS is being lost. |
| Matrix Effects | Perform a post-extraction spike experiment. | Quantifies the degree of ion suppression or enhancement. |
| IS Degradation | Prepare a fresh internal standard stock solution and compare its performance to the old solution. | Improved recovery with the fresh stock indicates degradation of the original IS. |
| Instrument Contamination | Run solvent blanks to check for carryover. Clean the injection port and mass spectrometer source. | Reduction in baseline noise and improved peak shape. |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Assess Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement of the internal standard.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the internal standard into a clean solvent (e.g., mobile phase) at the concentration used in the assay.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through the entire sample preparation procedure. Spike the internal standard into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the internal standard into a blank matrix sample before starting the sample preparation procedure.
-
-
Analyze all three sets of samples using the established analytical method.
-
Calculate the Matrix Effect and Recovery using the following formulas:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion suppression. |
| > 100% | Ion enhancement. |
Values above 100% indicate ion enhancement, while values below 100% suggest ion suppression.[2]
Protocol 2: Evaluating Internal Standard Stability
Objective: To determine if the internal standard is degrading over time or under specific storage conditions.
Methodology:
-
Prepare a fresh stock solution of the internal standard.
-
Prepare a series of quality control (QC) samples using both the fresh and the existing (old) IS stock solutions.
-
Analyze the freshly prepared QCs and a set of QCs prepared with the old stock solution that have been stored under normal experimental conditions for a defined period.
-
Compare the peak areas of the internal standard in both sets of samples.
Interpretation of Results:
A significantly lower peak area for the internal standard from the old stock solution compared to the fresh stock solution suggests degradation.
Signaling Pathways and Logical Relationships
The choice of an internal standard is critical for accurate quantification. The ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process.
Caption: Key characteristics of an ideal internal standard for accurate quantification.
Stable isotope-labeled (SIL) internal standards are generally considered the gold standard, especially for LC-MS based assays, as they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[6] This co-elution and similar ionization behavior help to effectively compensate for matrix effects.[11]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Decreasing Internal Standard recovery in method 8260 - Chromatography Forum [chromforum.org]
- 10. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Mass Spectrometer Settings for L-Homoarginine-d4
Welcome to the technical support center for the analysis of L-Homoarginine-d4 using mass spectrometry. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for L-Homoarginine and its deuterated internal standard, L-Homoarginine-d4?
A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for sensitive and specific quantification. For L-Homoarginine, the precursor ion is typically [M+H]⁺ with an m/z of 189.2. For the deuterated internal standard, L-Homoarginine-d4, the precursor ion is [M+H]⁺ with an m/z of 193.1. Several product ions can be monitored for each, with the most intense and specific ones being preferred for quantification (quantifier) and others for confirmation (qualifier).
Q2: I am observing a high background signal or potential interferences in my analysis. What could be the cause?
A2: High background or interferences can arise from several sources. One potential issue is the presence of isobaric compounds, such as N(ε)-trimethyllysine, which has the same nominal mass as L-Homoarginine.[1] To mitigate this, ensure your chromatographic method effectively separates L-Homoarginine from potential interferences. Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be particularly effective for separating these polar compounds.[2] Additionally, careful selection of MRM transitions can help to minimize the impact of interfering substances.
Q3: My signal intensity for L-Homoarginine-d4 is low. How can I improve it?
A3: Low signal intensity can be due to several factors. First, verify the concentration and purity of your L-Homoarginine-d4 internal standard solution. Improper storage or handling can lead to degradation. Second, optimize the mass spectrometer's source conditions, including spray voltage, gas flows (nebulizer and curtain gas), and source temperature, to ensure efficient ionization.[3] Finally, check for any issues with the sample preparation process that might lead to loss of the analyte, such as incomplete protein precipitation or analyte adsorption to labware.
Q4: What is a suitable sample preparation method for plasma or serum samples?
A4: A straightforward and effective method for preparing plasma or serum samples is protein precipitation.[2][4] This typically involves adding a precipitating agent, such as acetonitrile, to the sample in a specific ratio, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, can then be directly injected into the LC-MS/MS system or further processed if necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Inappropriate chromatographic conditions. | Optimize the mobile phase composition and gradient. For polar analytes like L-Homoarginine, a HILIC column often provides better peak shape than traditional reversed-phase columns.[2][3] |
| Column degradation. | Replace the analytical column with a new one. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent pipetting during the addition of the internal standard and protein precipitation solvent. Use a calibrated pipette. |
| Matrix effects. | Evaluate for matrix effects by comparing the response of the analyte in neat solution versus in a biological matrix. If significant suppression or enhancement is observed, consider further sample cleanup or using a different ionization source. | |
| No Signal Detected | Incorrect MRM transitions entered in the method. | Double-check that the precursor and product ion m/z values for both L-Homoarginine and L-Homoarginine-d4 are correctly entered into the mass spectrometer software. |
| Mass spectrometer not properly tuned or calibrated. | Perform a system tune and calibration according to the manufacturer's recommendations. | |
| Clogged sample path. | Check for blockages in the LC system, including tubing, fittings, and the analytical column. |
Mass Spectrometer Settings for L-Homoarginine & L-Homoarginine-d4
The following tables summarize typical mass spectrometer settings for the analysis of L-Homoarginine and its deuterated internal standard. Note that optimal parameters may vary depending on the specific instrument and experimental conditions.
Table 1: MRM Transitions for L-Homoarginine and L-Homoarginine-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| L-Homoarginine | 189.2 | 84.2 | 144.1, 172.0 | 14 - 18 |
| L-Homoarginine-d4 | 193.1 | 88.1 (hypothetical based on d4) | 148.1 (hypothetical based on d4) | 14 - 18 |
Note: The product ions for L-Homoarginine-d4 are hypothetical and should be optimized based on experimental data. The collision energies provided are a typical range and should be optimized for your specific instrument.[5]
Table 2: Example Source and Gas Parameters
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 5.5 kV |
| Source Temperature | 350 - 600 °C |
| Nebulizer Gas (N₂) Flow | 10 Arb |
| Curtain Gas (N₂) Flow | 8 Arb |
| Collision Gas (N₂) Pressure | 4 mTorr |
These values are based on published methods and should be used as a starting point for optimization.[3][6]
Experimental Protocol: Quantification of L-Homoarginine in Human Plasma
This protocol describes a general procedure for the quantification of L-Homoarginine in human plasma using LC-MS/MS with L-Homoarginine-d4 as an internal standard.
1. Materials and Reagents
-
L-Homoarginine hydrochloride (≥99% purity)
-
L-Homoarginine-d4 dihydrochloride
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Preparation of Standard and Internal Standard Solutions
-
Prepare a stock solution of L-Homoarginine (e.g., 1 mg/mL) in water.
-
Prepare a stock solution of L-Homoarginine-d4 (e.g., 1 mg/mL) in water.
-
From these stock solutions, prepare working standard solutions of L-Homoarginine at various concentrations by serial dilution.
-
Prepare a working internal standard solution of L-Homoarginine-d4 at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation
-
To 50 µL of plasma sample (calibrator, quality control, or unknown), add 50 µL of the working internal standard solution (L-Homoarginine-d4).
-
Vortex the mixture for 10 seconds.
-
Add 100 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: A HILIC column (e.g., 150 mm x 2.1 mm, 3 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 90%) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode.
-
MRM Transitions: Set the MRM transitions as described in Table 1.
-
Source Parameters: Optimize source parameters as described in Table 2.
5. Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of L-Homoarginine and L-Homoarginine-d4.
-
Calculate the peak area ratio (L-Homoarginine / L-Homoarginine-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Homoarginine standards.
-
Determine the concentration of L-Homoarginine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: A flowchart of the experimental workflow for L-Homoarginine quantification.
Caption: A decision tree for troubleshooting common mass spectrometry issues.
References
- 1. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the predictive values of elevated serum l-homoarginine and dimethylarginines in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Purity of H-HoArg-OH-d4
This technical support center provides researchers, scientists, and drug development professionals with essential information for accurately assessing the isotopic purity of deuterated L-homoarginine (H-HoArg-OH-d4).
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it critical for this compound?
Isotopic purity, or isotopic enrichment, refers to the percentage of a sample that contains the desired stable isotope (in this case, deuterium, d4) at specific molecular positions.[1][2] For this compound, high isotopic purity is crucial for its applications as an internal standard in quantitative mass spectrometry (MS) based analyses, such as metabolic flux studies and pharmacokinetic assessments.[1][2] Inaccurate isotopic purity can lead to significant errors in quantification.
Q2: What are the primary analytical methods for determining the isotopic purity of this compound?
The two primary methods for assessing the isotopic purity of deuterated compounds like this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These techniques provide complementary information regarding isotopic enrichment and structural integrity.
Q3: How does Mass Spectrometry (MS) determine isotopic purity?
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For this compound, HRMS can distinguish between the deuterated molecule and its non-deuterated (d0) and partially deuterated (d1, d2, d3) counterparts (isotopologues).[3][4] By comparing the relative intensities of these isotopologue peaks, the isotopic purity can be calculated.[3][4][5] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to separate the analyte from impurities before mass analysis.[1][6][7]
Q4: How does Nuclear Magnetic Resonance (NMR) spectroscopy contribute to purity assessment?
NMR spectroscopy provides detailed information about the molecular structure and the position of isotopes.[1] For this compound, ¹H NMR can be used to observe the absence of proton signals at the specific deuterated positions, while ²H NMR can directly detect the deuterium signals.[8] This confirms the location of the deuterium labels and helps assess the structural integrity of the molecule.[1]
Troubleshooting Guide
Issue 1: My Mass Spectrometry results show lower than expected isotopic purity.
-
Possible Cause 1: H/D Exchange. The deuterium atoms on your molecule may be exchanging with hydrogen atoms from the solvent or environment. This is more likely if the deuterium labels are on labile sites (e.g., -OH, -NH, -SH).
-
Solution: Analyze the sample promptly after preparation. Use deuterated solvents for sample preparation and LC-MS mobile phases where feasible to minimize back-exchange.
-
-
Possible Cause 2: In-source Fragmentation or Hydrogen Loss. The ionization process in the mass spectrometer might be causing the loss of deuterium atoms.
-
Solution: Optimize the ionization source conditions (e.g., use a softer ionization technique like ESI, and lower the source temperature or voltages) to minimize fragmentation.[9]
-
-
Possible Cause 3: Overlapping Isotopic Peaks. Natural abundance of isotopes (like ¹³C) in the molecule can create peaks that overlap with the deuterated isotopologue signals, especially with low-resolution instruments.[10]
Issue 2: I see unexpected signals in my ¹H NMR spectrum.
-
Possible Cause 1: Incomplete Deuteration. The presence of proton signals in the regions expected to be deuterated indicates that the synthesis did not achieve 100% deuteration.
-
Solution: This is a synthetic issue. The isotopic purity value should be revised based on the integration of these residual proton signals.
-
-
Possible Cause 2: Chemical Impurity. The sample may contain proton-containing impurities.
-
Solution: Use a complementary technique like LC-MS to check for chemical impurities. Purify the sample using chromatography if necessary.
-
Data Presentation: Comparison of Analytical Techniques
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Isotopic distribution and enrichment | Position of labels and structural integrity[1] |
| Sensitivity | Very high (nanogram to picogram level)[3][4] | Lower, requires microgram to milligram quantities |
| Resolution | High mass resolution distinguishes isotopologues[10] | High spectral resolution distinguishes atomic environments |
| Sample Consumption | Very low[3][4] | Relatively high |
| Key Advantage | Excellent for quantifying isotopic enrichment[7][11] | Unambiguously confirms the location of deuterium labels[1] |
| Potential Challenge | H/D back-exchange, isobaric interferences[10] | Lower sensitivity, complex spectra for large molecules |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HRMS
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Inject 1-5 µL of the sample onto a C18 reverse-phase HPLC or UPLC column.
-
Use a gradient elution, for example, from 5% to 95% acetonitrile (containing 0.1% formic acid) over several minutes to separate the analyte from potential impurities.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source in positive ion mode.[3]
-
Set the instrument to a resolution of at least 70,000 to resolve the H/D isotopologues and natural ¹³C contributions.[10]
-
Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 150-300).
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1-d4) forms of H-HoArg-OH.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
% Isotopic Purity = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100
-
-
Protocol 2: Structural Confirmation by NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O).
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Confirm the absence or significant reduction of proton signals at the positions where deuterium labeling is expected.
-
Integrate any residual proton signals against a known internal standard or a non-deuterated portion of the molecule to quantify incomplete deuteration.
-
-
²H NMR Spectroscopy:
-
Acquire a broadband proton-decoupled ²H NMR spectrum.
-
Observe the signals corresponding to the deuterium atoms. The chemical shifts will confirm their location within the molecular structure.
-
Visualizations
Caption: General experimental workflow for assessing the isotopic purity of this compound.
Caption: Troubleshooting logic for common issues in isotopic purity assessment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope dilution assay for liquid chromatography-tandem mass spectrometric determination of L-homoarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Homoarginine Quantification
Welcome to the technical support center for homoarginine (hArg) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in homoarginine quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, serum, urine).[1][2] These components, which can include phospholipids, salts, and metabolites, can either suppress or enhance the homoarginine signal during mass spectrometry analysis.[1] This interference can lead to significant inaccuracies and poor reproducibility in quantification, compromising the reliability of study results.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]
Q2: What is the most effective way to compensate for matrix effects?
A2: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard and most effective strategy for compensating for matrix effects.[5][6] A SIL-IS, such as d4-l-homoarginine or ¹³C₇¹⁵N₄-HArg, is chemically identical to the analyte but has a different mass.[5][7] It experiences the same variations in sample preparation and ionization suppression or enhancement as the target analyte, allowing for reliable and accurate correction during data analysis.[5][6]
Q3: Can I use a structural analog as an internal standard?
A3: While structural analogs like monoethylarginine (MEA) can be used, they are less ideal than a SIL-IS.[8] Analogs may not co-elute perfectly with homoarginine and can exhibit different ionization behavior, meaning they may not accurately track and correct for matrix-induced variations.[6] If a SIL-IS is not available, a structural analog is a viable alternative, but thorough validation is critical.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of homoarginine.
Problem 1: I'm observing low signal intensity or poor sensitivity for homoarginine.
This issue, often referred to as ion suppression, occurs when matrix components interfere with the ionization of homoarginine in the MS source.[3][4]
-
Immediate Checks:
-
System Performance: Ensure the LC-MS/MS system is performing optimally by injecting a neat (pure) standard solution of homoarginine. This confirms that the instrument is not the source of the low signal.
-
Internal Standard Response: If you are using a SIL-IS, check its signal intensity. A low signal for both the analyte and the SIL-IS strongly suggests ion suppression.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low homoarginine signal intensity.
Problem 2: My results show high variability between replicate samples.
High variability or poor precision is another common symptom of uncorrected matrix effects. Different samples from different individuals can have varying levels of interfering substances, causing the matrix effect to differ from sample to sample.
-
Solutions:
-
Implement a SIL-IS: This is the most robust solution. Because the SIL-IS is added at the very beginning of the sample preparation process, it experiences the same variability as the analyte, providing effective normalization.[5][9]
-
Improve Sample Preparation: Switching from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) can yield a cleaner sample extract with fewer interfering components.[10][11][12] This reduces the overall magnitude and variability of the matrix effect.
-
Problem 3: How can I confirm that matrix effects are impacting my assay?
A post-column infusion experiment is a qualitative method to visualize regions of ion suppression or enhancement throughout a chromatographic run.[1][2]
-
Methodology:
-
A standard solution of homoarginine is infused at a constant rate into the mobile phase flow after the analytical column but before the mass spectrometer.
-
A blank, extracted sample matrix (e.g., plasma extract with no analyte) is injected onto the column.
-
As the matrix components elute from the column, they mix with the constant stream of homoarginine. Any dip in the otherwise stable signal baseline indicates ion suppression at that retention time. An increase indicates ion enhancement.[3]
Caption: Experimental setup for a post-column infusion experiment.
-
Experimental Protocols & Data
Protocol 1: Sample Preparation - Protein Precipitation (PPT)
Protein precipitation is a fast but relatively "crude" method for sample cleanup. It is known to leave significant amounts of phospholipids in the final extract, which are major sources of matrix effects.[11]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (e.g., d4-l-homoarginine).
-
Add 300 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex for 30 seconds.
-
Transfer the supernatant to a clean tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.[13]
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than PPT, significantly reducing matrix components.[10][12]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by equilibration with water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 0.1 M HCl, followed by methanol) to remove interfering substances.[10]
-
Elute homoarginine and the SIL-IS with an appropriate elution buffer.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a direct impact on the degree of matrix effect and analyte recovery. The following table summarizes typical performance data. A Matrix Effect value of <0 indicates ion suppression, while a value of >1 indicates ion enhancement. The goal is a value as close to 1 as possible with a stable isotope-labeled internal standard.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (Analyte Only) | Matrix Effect (IS Normalized) | Typical Reference |
| Protein Precipitation | 94% - 98% | 0.75 - 0.85 (Suppression) | ~1.0 | [13][14] |
| Solid-Phase Extraction | >90% | 0.90 - 1.05 (Minimal Effect) | ~1.0 | [8] |
| Phospholipid Depletion | >95% | >0.95 (Minimal Suppression) | ~1.0 |
Table values are illustrative and compiled from typical outcomes reported in bioanalytical literature. Actual results will vary based on the specific matrix, method, and laboratory conditions.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. providiongroup.com [providiongroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC analysis of asymmetric dimethylarginine (ADMA) and related arginine metabolites in human plasma using a novel non-endogenous internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry [mdpi.com]
Technical Support Center: Stable Isotope Calibration Curve Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered with calibration curves using stable isotope standards in mass spectrometry-based assays.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific problems with your calibration curves.
Issue: My calibration curve is non-linear.
A non-linear calibration curve can arise from several factors, from sample preparation to data analysis. This guide will walk you through a systematic approach to identify and correct the issue.
1. What are the common causes of non-linearity?
-
Isotopic Contribution/Crosstalk: At high analyte concentrations, the natural isotopic abundance of the analyte can contribute to the signal of the stable isotope-labeled internal standard (SIL-IS), especially if the mass difference is small. Conversely, the SIL-IS may contain a small amount of the unlabeled analyte.[1][2][3]
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte and/or the SIL-IS, leading to a non-proportional response.[4][5][6]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[6]
-
Incorrect Internal Standard Concentration: A significant disparity between the concentration of the SIL-IS and the analyte at the upper end of the curve can lead to non-linearity.
-
Inappropriate Regression Model: Using a linear regression model for an inherently non-linear relationship will result in a poor fit.[1][2][6]
2. How can I troubleshoot a non-linear calibration curve?
Follow this workflow to diagnose the root cause of non-linearity:
Figure 1: A troubleshooting workflow for diagnosing and addressing non-linear calibration curves.
3. What are the acceptance criteria for linearity?
While a high coefficient of determination (R-squared) is often cited, it is not the sole indicator of a good calibration curve. Residual analysis is also crucial.
| Parameter | Acceptance Criteria | Regulatory Guideline |
| **Coefficient of Determination (R²) ** | > 0.99 is generally preferred. | ICH M10, EMA |
| Calibration Standard Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). | EMA, FDA |
| Number of Standards | A minimum of 6 non-zero standards. | EMA, FDA |
Table 1: Common Acceptance Criteria for Calibration Curves in Bioanalytical Methods.[7][8]
Issue: I am experiencing poor sensitivity or a high background.
Low sensitivity can prevent the accurate quantification of analytes at low concentrations, while high background noise can interfere with peak integration.
1. What are the common causes of poor sensitivity and high background?
-
Suboptimal Mass Spectrometer Tuning: Incorrect tuning parameters for the specific analyte and internal standard will result in a poor signal.
-
Ion Suppression: Matrix components co-eluting with the analyte can suppress its ionization, leading to a weaker signal.[9][10][11]
-
Contaminated Mobile Phase or LC System: Impurities in the solvents or a contaminated LC system can introduce background noise.[10][12]
-
Inefficient Sample Preparation: Poor extraction recovery will result in less analyte reaching the detector.
-
Analyte Degradation: The analyte may be unstable in the sample matrix or during the analytical process.
2. How can I improve the sensitivity of my assay?
-
Optimize MS Parameters: Tune the mass spectrometer specifically for your analyte and internal standard. This includes optimizing the declustering potential, collision energy, and other source parameters.
-
Improve Chromatographic Separation: Modify the gradient or change the column to better separate the analyte from interfering matrix components.
-
Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove matrix interferences.[5]
-
Check for Contamination: Use high-purity solvents and flush the LC system to remove any contaminants.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best type of stable isotope to use for an internal standard?
Ideally, the stable isotope-labeled internal standard (SIL-IS) should be labeled with ¹³C or ¹⁵N, as these isotopes are less likely to exhibit chromatographic shifts compared to deuterium (²H) labeled standards. A mass difference of at least 3 Da is recommended to minimize isotopic crosstalk.
Q2: How do I prepare my calibration standards?
Proper preparation of calibration standards is critical for accurate quantification.
Figure 2: A generalized workflow for the preparation of calibration standards.
Experimental Protocol: Preparation of Calibration Standards
-
Prepare Primary Stock Solutions: Accurately weigh the reference standards of the analyte and the SIL-IS. Dissolve them in a suitable solvent to create concentrated primary stock solutions (e.g., 1 mg/mL).
-
Prepare Working Solutions: Perform serial dilutions of the primary stock solutions to create a set of working solutions at various concentrations.
-
Prepare Calibration Standards: Spike the appropriate blank matrix (e.g., plasma, urine) with the working solutions to create a series of calibration standards at different concentrations, covering the desired analytical range.
-
Add Internal Standard: Add a constant concentration of the SIL-IS to all calibration standards and quality control samples.
-
Sample Preparation: Process the calibration standards and samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the processed samples by LC-MS/MS.
Q3: How can I assess for matrix effects?
Matrix effects can be evaluated both qualitatively and quantitatively.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects by comparing the response of an analyte in a neat solution to its response in a post-extraction spiked matrix sample.[4][13]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte at a low and high concentration in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After extraction, spike the analyte at the same low and high concentrations as in Set A.
-
Set C (Matrix-Matched Standards): Spike the blank matrix with the analyte at the low and high concentrations before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV) of the MF across the different matrix sources should be less than 15%.[14]
-
Q4: What is a system suitability test and when should I perform it?
A system suitability test (SST) is a series of injections performed before an analytical run to ensure the LC-MS system is performing correctly.[15][16] It typically includes injections of a blank, a zero sample (with internal standard), and a mid-range concentration standard.
| Parameter | Purpose | Acceptance Criteria |
| Peak Area/Height | Checks for consistent detector response. | RSD < 15-20% over replicate injections. |
| Retention Time | Ensures chromatographic stability. | RSD < 2% over replicate injections. |
| Signal-to-Noise Ratio | Confirms adequate sensitivity. | S/N > 10 for the lowest calibration standard. |
| Carryover | Assesses for residual analyte from previous injections. | Analyte response in a blank injection following a high standard should be < 20% of the LLOQ response. |
Table 2: Typical System Suitability Test Parameters and Acceptance Criteria.[8][17]
Q5: What should I do if my quality control (QC) samples are failing but my calibration curve looks good?
This scenario often points to issues with the stability of the analyte in the matrix or problems with the preparation of the QC samples themselves.
Figure 3: Logical relationship diagram illustrating potential causes for QC sample failure when the calibration curve is acceptable.
Troubleshooting Steps:
-
Verify QC Sample Preparation: Re-prepare the QC samples from a fresh stock solution to rule out dilution errors.
-
Investigate Analyte Stability: Perform stability experiments (e.g., freeze-thaw, bench-top) to determine if the analyte is degrading in the matrix under the storage and handling conditions.
-
Assess Matrix Effects in QC Lots: If different batches of matrix are used for calibration standards and QCs, evaluate for differential matrix effects between the lots.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. support.waters.com [support.waters.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-b-f.eu [e-b-f.eu]
- 15. researchgate.net [researchgate.net]
- 16. myadlm.org [myadlm.org]
- 17. myadlm.org [myadlm.org]
Validation & Comparative
A Researcher's Guide to Internal Standards: Evaluating H-HoArg-OH-d4 for Quantitative Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of endogenous molecules is paramount. L-homoarginine (HArg), a naturally occurring amino acid, has emerged as a significant biomarker, with its circulating levels linked to cardiovascular health and disease. Accurate measurement of HArg in biological matrices is crucial for advancing research in this area. This guide provides an objective comparison of H-HoArg-OH-d4 (deuterated L-homoarginine), a widely used internal standard, with other analytical alternatives, supported by experimental principles and data.
Internal standards are essential in analytical chemistry, particularly in mass spectrometry-based methods, to correct for variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[1][2][3][4] The ideal internal standard exhibits physicochemical properties nearly identical to the analyte of interest.[1][5]
Performance Comparison: this compound vs. Other Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable quantitative assays. This compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for mass spectrometry-based quantification. Let's compare its performance characteristics against other potential internal standards.
| Performance Metric | This compound (Deuterated) | ¹³C,¹⁵N-labeled HArg | Analog Internal Standard (e.g., structural analog) | No Internal Standard (External Calibration) |
| Co-elution with Analyte | High probability of near co-elution, though minor chromatographic shifts can occur.[6][7] | Highest probability of co-elution, as it is chemically identical to the analyte.[6][8] | Elutes at a different retention time. | Not Applicable |
| Correction for Matrix Effects | Excellent, as it experiences similar ionization suppression or enhancement as the analyte.[1][9] | Excellent, for the same reasons as deuterated standards.[5] | Good, but may not perfectly mimic the analyte's behavior in the ion source. | Poor, highly susceptible to matrix effects. |
| Correction for Sample Preparation Variability | Excellent, as it is added at the beginning and undergoes the same extraction and processing steps.[4][9] | Excellent, for the same reasons as deuterated standards.[5] | Good, but differences in chemical properties might lead to slight variations in recovery. | Poor, does not account for sample-to-sample variations in extraction efficiency. |
| Accuracy | High. A study using d4-l-homoarginine reported accuracy with less than 5% deviation.[9] | High. Generally considered superior for analytical purposes.[8] | Moderate to High, dependent on the similarity to the analyte. | Low to Moderate, prone to systematic errors. |
| Precision | High. Intra-day precision reported to be better than 2% RSD and inter-day precision better than 4% RSD.[9] | High. | Moderate to High. | Low, susceptible to random errors. |
| Cost | Generally lower than ¹³C,¹⁵N-labeled standards. | Generally higher than deuterated standards. | Typically the lowest cost option. | Not Applicable |
| Potential for Isotopic Crosstalk | Low, but needs to be evaluated to ensure no interference with the analyte signal. | Minimal, due to a larger mass difference from the analyte. | None. | Not Applicable |
Experimental Protocols
A typical experimental workflow for the quantification of L-homoarginine in human plasma using this compound as an internal standard involves protein precipitation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of plasma sample, add a known concentration of this compound solution.
-
Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample (e.g., in a 3:1 ratio).
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The supernatant is injected into an HPLC or UHPLC system. A HILIC (Hydrophilic Interaction Liquid Chromatography) silica column can be used for isocratic separation of L-homoarginine.[9]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both L-homoarginine and this compound are monitored.[9] For example, a transition for L-homoarginine could be m/z 189.1 -> 116.1, and for d4-L-homoarginine m/z 193.1 -> 120.1.[9]
-
Quantification: The concentration of L-homoarginine in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Visualizing the Workflow and Rationale
To better understand the experimental process and the logic behind using a stable isotope-labeled internal standard, the following diagrams illustrate the workflow and the principles of quantification.
Caption: Experimental workflow for L-homoarginine quantification.
Caption: Principle of quantification using an internal standard.
Comparison with Alternative Methods: LC-MS/MS vs. ELISA
Besides using different internal standards within an LC-MS/MS method, alternative analytical platforms exist for the quantification of L-homoarginine. A common alternative is the Enzyme-Linked Immunosorbent Assay (ELISA).
| Feature | LC-MS/MS with this compound | ELISA |
| Principle | Physicochemical separation and mass-to-charge ratio detection. | Antigen-antibody binding and colorimetric or fluorescent detection. |
| Specificity | High, due to chromatographic separation and specific mass transitions. Can distinguish between isobaric compounds.[10] | Can be prone to cross-reactivity with structurally similar molecules. |
| Sensitivity | Generally high, with a linear range typically from 0.1 to 10 µmol/L for L-homoarginine.[9] | Varies depending on the kit, but can be very sensitive. |
| Throughput | Moderate, typically a few minutes per sample. | High, suitable for screening large numbers of samples in parallel. |
| Matrix Effects | Minimized by the use of a stable isotope-labeled internal standard.[9] | Can be significant and may require extensive sample dilution or specific buffer conditions. |
| Cost per Sample | Higher, due to expensive instrumentation and maintenance. | Generally lower, especially for large batches. |
| Method Development | Requires significant expertise and time for optimization. | Pre-developed kits are commercially available, requiring less optimization. |
| Correlation | Studies comparing LC-MS/MS and ELISA for L-homoarginine have shown good correlation with calibration standards (r² of 0.99), but a lower correlation for plasma samples (r² of 0.78), with LC-MS/MS values being on average 29% higher.[10] |
Conclusion
This compound is a robust and reliable internal standard for the accurate and precise quantification of L-homoarginine by LC-MS/MS. Its use effectively compensates for variations in sample preparation and matrix effects, leading to high-quality analytical data. While other stable isotope-labeled standards like ¹³C,¹⁵N-HArg may offer slight advantages in terms of co-elution, this compound provides an excellent balance of performance and cost-effectiveness. When compared to alternative methods like ELISA, LC-MS/MS with this compound offers superior specificity, which is crucial for research applications where accurate quantification is paramount. The choice of analytical method and internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy, sample throughput, and available resources.
References
- 1. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an LC-MS/MS Method for L-Homoarginine Quantification Using a Deuterated Internal Standard
The quantification of endogenous small molecules in biological matrices is a critical task in clinical research and drug development. L-homoarginine, an analogue of L-arginine, has emerged as a significant biomarker, with its plasma concentrations linked to cardiovascular risk and mortality.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the bioanalysis of such small molecules due to its superior sensitivity, specificity, and accuracy.[2]
A crucial component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as L-Homoarginine-d4, is the preferred choice. Its physicochemical properties are nearly identical to the target analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This effectively compensates for matrix effects and procedural variability, leading to highly reliable and reproducible data.[3][4]
This guide provides an objective comparison of a validated LC-MS/MS method using L-Homoarginine-d4, presenting key performance data against standard regulatory acceptance criteria and detailing the underlying experimental protocols.
General Experimental Workflow
The workflow for quantifying L-homoarginine involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a SIL internal standard is integrated from the very first step to ensure accuracy throughout the process.
Caption: General workflow for L-Homoarginine quantification by LC-MS/MS.
Detailed Experimental Protocols
The following protocols are synthesized from validated methods reported in the literature for the quantification of L-homoarginine in human plasma or serum.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the biological sample (e.g., calibrator, quality control, or study sample), add 50 µL of the internal standard working solution (containing L-Homoarginine-d4).
-
Add 100 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 5-10 minutes.[2]
-
Transfer the supernatant to a clean vial for analysis. Depending on the required sensitivity, a dilution step may follow.[2]
2. LC-MS/MS Conditions
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for separating polar compounds like L-homoarginine.[1]
-
Mass Spectrometry: Detection is typically performed on a triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte (L-homoarginine) and the internal standard (L-Homoarginine-d4).
-
Method Validation Performance
Bioanalytical method validation ensures the reliability and consistency of the data.[5] The performance of an LC-MS/MS method using L-Homoarginine-d4 is compared below against typical acceptance criteria outlined in regulatory guidelines.[6][7]
Table 1: Comparison of Method Performance Against Validation Criteria
| Validation Parameter | General Acceptance Criteria (Chromatographic Methods) | Reported Performance (L-Homoarginine with d4-IS) |
| Linearity & Range | The calibration curve should demonstrate a direct proportional relationship between concentration and response.[5] Correlation coefficient (r²) > 0.99 is typical. | A linear range of 0.1–10 µmol/L has been demonstrated.[1] |
| Accuracy | The closeness of measured values to the true value. Mean accuracy should be within ±15% of nominal values (±20% at LLOQ).[7] | Excellent accuracy reported, with deviations well within 5% of the nominal concentration.[1] Another study reported accuracy within 100% ± 15%.[2] |
| Precision (CV%) | The reproducibility of measurements. The coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for both intra-day and inter-day runs.[6] | High precision is achieved. Intra-day precision: < 2% RSD. Inter-day precision: < 4% RSD.[1] |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[5] | The use of a specific MRM transition for L-homoarginine combined with chromatographic separation provides high selectivity. The SIL-IS effectively differentiates from potential interferences. |
| Matrix Effect | The alteration of analyte response due to interfering components in the matrix. Should be assessed from at least 6 different sources.[6] | The method is considered matrix-independent due to the use of the analogous stable isotope-labeled internal standard, which co-elutes and experiences the same matrix effects as the analyte.[1][4] |
| Extraction Recovery | The efficiency of the extraction process. Should be consistent and reproducible. | High and consistent recovery has been reported, ranging from 85.8% to 95.0% for L-homoarginine and 85.4% to 94.3% for L-Homoarginine-d4.[2] |
Comparison with Alternative Methods
While LC-MS/MS is the preferred platform, other methods like ELISA are also available for L-homoarginine quantification.
-
LC-MS/MS vs. ELISA: Studies comparing LC-MS/MS with a commercial ELISA have found that while both methods are suitable, the correlation between them may not be perfect (r² of 0.78 in one case). Absolute concentrations can differ, with LC-MS/MS values reported to be, on average, 29% higher than those from ELISA.[8] This highlights the importance of method-specific reference values and underscores the superior specificity of mass spectrometry.
-
Choice of Internal Standard: L-Homoarginine-d4 is a deuterated internal standard. Other stable isotope-labeled variants, such as L-[¹³C₆]-Homoarginine, are also used and provide comparable performance.[9] The key principle is the use of a heavy-labeled analogue of the analyte to ensure the most accurate correction for analytical variability.
Conclusion
The validation of an LC-MS/MS method using L-Homoarginine-d4 as an internal standard demonstrates exceptional performance that meets and often exceeds the stringent requirements for bioanalytical assays. The data clearly show that this approach provides high accuracy, precision, and selectivity for the quantification of L-homoarginine in complex biological matrices like plasma and serum. For researchers and drug development professionals requiring reliable measurement of this critical biomarker, this validated method stands as a robust and superior analytical solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the predictive values of elevated serum l-homoarginine and dimethylarginines in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope dilution assay for liquid chromatography-tandem mass spectrometric determination of L-homoarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Homoarginine Quantification Assays
For researchers, scientists, and drug development professionals, the accurate quantification of homoarginine, a key biomarker in cardiovascular and neurological research, is paramount. This guide provides a comprehensive cross-validation of the three primary analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
This document summarizes key performance data, presents detailed experimental protocols, and offers visualizations to aid in the selection of the most appropriate assay for your research needs.
Performance Characteristics at a Glance
The choice of a homoarginine quantification assay depends on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS, ELISA, and HPLC-based methods as reported in various studies.
| Performance Metric | LC-MS/MS | ELISA | HPLC with Fluorescence |
| Linearity (r²) | >0.99[1][2] | ~0.99[1][2] | >0.9995 |
| Limit of Detection (LOD) | 0.039 µM[3] | 0.05 µmol/l[4] | 12 nM (188 fmol on column)[5] |
| Limit of Quantification (LOQ) | 0.06 - 0.078 µM[3][6] | Not consistently reported | 0.0625 µM[5] |
| Intra-assay Precision (CV%) | <15%[3] | 3.3 - 6.2%[4] | 0.52 - 1.16%[5] |
| Inter-assay Precision (CV%) | <15%[3] | Not consistently reported | 0.52 - 1.16%[5] |
| Accuracy/Recovery (%) | 97.7%[7] | 95 - 103%[4] | 99.58 - 101.12% (based on bias)[5] |
| Correlation with other methods | LC-MS/MS values are on average 29% higher than ELISA[1][2] | Good correlation with LC-MS/MS (r² = 0.78), but with a systematic difference[1][2] | Good agreement with expected values in biological samples[5] |
Visualizing the Assay Workflows
To better understand the practical steps involved in each method, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
LC-MS/MS Protocol
This method offers high sensitivity and specificity and is often considered the gold standard for homoarginine quantification.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 300 µL of methanol to precipitate proteins.[6][8]
-
Vortex the samples for 10 seconds and incubate at -20°C for 1 hour.[6][8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6][8]
-
Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.[6][8]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
ELISA Protocol
This protocol is based on a competitive enzyme immunoassay format and is suitable for higher throughput applications.
-
Sample Preparation:
-
Assay Procedure:
-
Pipette 20 µL of prepared standards, controls, and acylated samples into the wells of a microtiter plate pre-coated with homoarginine.[10]
-
Add 50 µL of anti-homoarginine antiserum to each well.[10]
-
Incubate for 90 minutes at room temperature on an orbital shaker.[10]
-
Wash the wells with wash buffer.
-
Add the enzyme-conjugated secondary antibody and incubate for 15 minutes.
-
Wash the wells again to remove unbound conjugate.
-
Add TMB substrate and incubate for 15 minutes.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm. The amount of antibody bound is inversely proportional to the homoarginine concentration in the sample.[12]
-
HPLC with Fluorescence Detection Protocol
This method provides a cost-effective alternative to LC-MS/MS with good sensitivity.
-
Sample Preparation and Derivatization:
-
Deproteinize plasma or other biological samples.
-
Perform pre-column derivatization by mixing the sample with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC).[5]
-
-
Chromatographic Separation:
-
Fluorescence Detection:
-
Detect the derivatized homoarginine using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[5]
-
Cross-Validation Insights
Studies comparing LC-MS/MS and ELISA have consistently shown a strong correlation between the two methods. However, it is crucial to note that LC-MS/MS assays tend to yield homoarginine concentrations that are, on average, 29% higher than those obtained with a commercially available ELISA.[1][2] This systematic difference highlights the importance of using method-specific reference values and consistently employing the same analytical technique within a longitudinal study. The discrepancy may be due to differences in specificity and potential matrix effects in the immunoassay.
The HPLC method with fluorescence detection offers excellent precision and sensitivity, with a limit of detection comparable to LC-MS/MS.[5] Its simpler instrumentation makes it an accessible and reliable option.
Conclusion
The selection of a homoarginine quantification assay should be guided by the specific requirements of the research.
-
LC-MS/MS is the preferred method for studies demanding the highest accuracy, specificity, and the ability to multiplex with other analytes.
-
ELISA is a robust and high-throughput option well-suited for large-scale clinical studies, provided that the inherent systematic differences with mass spectrometry are acknowledged.
-
HPLC with fluorescence detection represents a reliable and cost-effective alternative, offering high sensitivity and precision for laboratories without access to mass spectrometry.
Cross-validation between methods is recommended when transitioning between platforms or comparing data from different studies. By understanding the performance characteristics and experimental protocols of each assay, researchers can confidently select the most appropriate tool for advancing their investigations into the role of homoarginine in health and disease.
References
- 1. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Homoarginine ELISA | BioVendor R&D [biovendor.com]
- 5. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homoarginine and methylarginines independently predict long-term outcome in patients presenting with suspicion of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. biovendor.com [biovendor.com]
- 11. immundiagnostik.com [immundiagnostik.com]
- 12. ELISA Kit [ABIN2648674] - Cell Culture Cells, Plasma, Serum [antikoerper-online.de]
The Gold Standard for Homoarginine Quantification: A Comparative Guide to H-HoArg-OH-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of L-homoarginine, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of the deuterated internal standard, H-HoArg-OH-d4, against other commonly used standards, supported by experimental data and detailed protocols.
L-homoarginine, a non-proteinogenic amino acid, is gaining increasing attention as a biomarker for cardiovascular disease and other pathological conditions. Accurate measurement of its concentration in biological matrices is crucial for clinical and research applications. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that heavily relies on the use of a stable isotope-labeled internal standard to correct for variations during sample preparation and analysis. This compound, a deuterated analog of L-homoarginine, has emerged as a superior choice for this purpose.
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a stable isotope-labeled internal standard that is structurally and chemically identical to the analyte of interest, such as this compound for homoarginine, is the ideal approach. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby providing the most accurate correction for any analyte loss or matrix effects.
A study by Martens-Lobenhoffer and Surdacki (2013) demonstrated the high precision and accuracy of this compound in the quantification of L-homoarginine in human plasma by LC-MS/MS. The method showed excellent linearity and was independent of matrix effects due to the use of the analogous stable isotope-labeled internal standard[1].
The following table summarizes the performance of this compound and compares it with other internal standards used for the analysis of related arginine metabolites.
| Internal Standard | Analyte | Method | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (% Deviation) | Reference |
| This compound | L-Homoarginine | HILIC-MS/MS | < 2% | < 4% | < 5% | [1] |
| L-[[2]C[3]]-Homoarginine | L-Homoarginine | LC-MS/MS | 7.4 ± 4.5% | 7.5 ± 2.0% | - | [4] |
| d7-ADMA | ADMA & SDMA | UPLC-MS/MS | - | - | - | [5] |
| Monoethylarginine (MEA) | ADMA, SDMA, etc. | HPLC | - | CV: 2.5% for ADMA | - | [6] |
Data for L-[[2]C[3]]-Homoarginine, d7-ADMA and MEA are provided for comparative context in the analysis of related arginine compounds.
Experimental Protocol: Quantification of L-Homoarginine using this compound
This section details a typical experimental workflow for the quantification of L-homoarginine in human plasma using this compound as an internal standard, based on the method described by Martens-Lobenhoffer and Surdacki (2013)[1].
1. Sample Preparation:
-
To a 50 µL plasma sample, add the internal standard solution of d4-L-homoarginine.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation using a Hydrophilic Interaction Liquid Chromatography (HILIC) silica column with an isocratic mobile phase.
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for both L-homoarginine and d4-L-homoarginine.
3. Data Analysis:
-
Quantify L-homoarginine by calculating the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of L-homoarginine in the samples by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Workflow for L-Homoarginine Quantification
Caption: Experimental workflow for L-homoarginine quantification.
Signaling Pathway Context: The Role of Homoarginine
Caption: Role of L-homoarginine in nitric oxide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope dilution assay for liquid chromatography-tandem mass spectrometric determination of L-homoarginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC analysis of asymmetric dimethylarginine (ADMA) and related arginine metabolites in human plasma using a novel non-endogenous internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Deuterated vs. C13/N15 Labeled Standards in Quantitative Mass Spectrometry
In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest and compensate for variability throughout the analytical process. Among these, deuterated (²H) and heavy-atom labeled (¹³C or ¹⁵N) standards are the most common. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal standard for their specific needs.
At a Glance: Key Differences and Performance Metrics
The fundamental difference between these two types of standards lies in the isotopes used for labeling. Deuterated standards incorporate deuterium, a heavier isotope of hydrogen, while ¹³C/¹⁵N labeled standards utilize heavier isotopes of carbon and nitrogen. This seemingly subtle distinction can have significant implications for analytical performance, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The following table summarizes the key performance characteristics based on findings from various studies. It's important to note that performance can be analyte and matrix-dependent.
| Feature | Deuterated (²H) Labeled Standards | ¹³C/¹⁵N Labeled Standards |
| Chromatographic Co-elution with Analyte | Prone to slight shifts in retention time, especially with a high degree of deuteration. This can lead to differential matrix effects. | Typically exhibit identical retention times to the analyte, ensuring they experience the same matrix effects. |
| Isotopic Stability | Risk of back-exchange of deuterium with hydrogen from the solvent or matrix, particularly at labile positions. | Highly stable labels with no risk of exchange, providing greater robustness during sample preparation and analysis. |
| Matrix Effects | Incomplete co-elution can lead to inadequate compensation for ion suppression or enhancement, potentially affecting accuracy. | Excellent co-elution ensures that the standard and analyte are subjected to the same matrix effects, leading to more accurate correction. |
| Fragmentation in MS/MS | The presence of deuterium can sometimes alter fragmentation patterns or require different collision energies compared to the unlabeled analyte. | Fragmentation patterns are generally identical to the unlabeled analyte. |
| Cost-Effectiveness | Generally less expensive and more readily available due to simpler synthesis methods. | Typically more expensive and may have longer synthesis times. |
| Purity | May contain residual unlabeled analyte, which can interfere with the quantification of low-level samples. | Generally synthesized with high isotopic purity. |
Experimental Insight: A Closer Look at Performance Data
A study evaluating internal standards for the analysis of amphetamines by LC-MS/MS provides concrete evidence of the superiority of ¹³C-labeled standards in terms of chromatographic behavior. The study observed that ¹³C₆-labeled amphetamine co-eluted perfectly with the unlabeled analyte. In contrast, deuterated amphetamines (²H₃, ²H₅, ²H₆, ²H₈, and ²H₁₁) all showed varying degrees of chromatographic separation from the native compound, with the retention time difference increasing with the number of deuterium substitutions.
This chromatographic shift is a critical factor. When the internal standard and analyte do not co-elute, they may be exposed to different co-eluting matrix components, leading to different degrees of ion suppression or enhancement. This can compromise the accuracy of the quantification.
Experimental Protocols: Evaluating Internal Standard Performance
To rigorously compare the performance of deuterated and ¹³C/¹⁵N labeled standards for a specific analyte, the following experimental protocol can be employed. This protocol is a generalized workflow and should be adapted based on the specific analyte, matrix, and instrumentation.
Objective: To compare the accuracy, precision, and matrix effect compensation of a deuterated versus a ¹³C/¹⁵N labeled internal standard for the quantification of Analyte X in a biological matrix (e.g., plasma) by LC-MS/MS.
1. Materials:
-
Analyte X reference standard
-
Deuterated internal standard (IS-D) of Analyte X
-
¹³C/¹⁵N labeled internal standard (IS-C/N) of Analyte X
-
Control biological matrix (e.g., drug-free human plasma)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Analyte X, IS-D, and IS-C/N in an appropriate solvent.
-
Prepare working solutions of Analyte X for calibration standards and quality control (QC) samples by serial dilution of the stock solution.
-
Prepare separate working solutions for IS-D and IS-C/N at a fixed concentration.
3. Sample Preparation (Protein Precipitation Example):
-
For each sample (calibrator, QC, or blank), aliquot 100 µL of the biological matrix.
-
Spike with the appropriate working solution of Analyte X (for calibrators and QCs).
-
Add a fixed volume of either the IS-D or IS-C/N working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Develop an LC method that provides good chromatographic separation for Analyte X.
-
Optimize MS/MS parameters (e.g., precursor/product ion transitions, collision energy, cone voltage) for Analyte X, IS-D, and IS-C/N.
-
Analyze the prepared samples using the developed LC-MS/MS method.
5. Data Analysis and Performance Evaluation:
-
Calibration Curve: Construct separate calibration curves for each internal standard by plotting the peak area ratio (Analyte X / IS) against the nominal concentration of the calibrators. Evaluate the linearity (r² > 0.99).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5). Calculate the accuracy (% bias) and precision (% coefficient of variation, CV). Acceptance criteria are typically ±15% for both (±20% for the lower limit of quantification).
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte X in a neat solution.
-
Set B: Blank, extracted matrix spiked with Analyte X post-extraction.
-
Set C: Matrix spiked with Analyte X and then extracted.
-
-
Calculate the matrix factor (MF) = (Peak area of Set B) / (Peak area of Set A).
-
Calculate the recovery (RE) = (Peak area of Set C) / (Peak area of Set B).
-
Calculate the internal standard-normalized matrix factor by dividing the MF of the analyte by the MF of the internal standard. A value close to 1.0 indicates effective compensation.
-
Visualizing the Concepts
To better understand the implications of the choice of internal standard, the following diagrams illustrate the key concepts.
Conclusion: Making the Right Choice
The selection between a deuterated and a ¹³C/¹⁵N labeled internal standard is a critical decision in quantitative mass spectrometry that requires careful consideration of the specific analytical needs and budget constraints.
Deuterated standards offer a cost-effective solution and can be suitable for many applications, especially when the degree of deuteration is low and the label is placed on a non-labile position. However, the potential for chromatographic shifts and isotopic instability necessitates thorough validation to ensure data accuracy.
¹³C/¹⁵N labeled standards are widely considered the superior choice for achieving the highest levels of accuracy and robustness in quantitative bioanalysis. Their identical chromatographic behavior and high isotopic stability provide more reliable compensation for matrix effects and other sources of analytical variability. While the initial cost may be higher, the investment can be justified by the increased data quality and reduced risk of method-related failures, particularly in regulated environments and for challenging assays.
Ultimately, the decision should be based on a risk-benefit analysis for each specific project. For routine analyses where the performance of a deuterated standard has been well-characterized and validated, it may be a pragmatic choice. For high-stakes studies, complex matrices, or when the highest level of data integrity is required, a ¹³C/¹⁵N labeled standard is the recommended and more reliable option.
A Guide to Inter-Laboratory Comparison of Homoarginine Measurements
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The two most common methods for homoarginine quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following table summarizes the key performance characteristics of LC-MS/MS and ELISA for homoarginine measurement based on available literature.
| Parameter | LC-MS/MS | ELISA | Source |
| Correlation with each other (r²) | 0.78 | 0.78 | [1][2] |
| Bias | Results on average 29% higher than ELISA | Results on average 29% lower than LC-MS/MS | [1][2] |
| Intra-assay Imprecision (CV) | < 15% | Not explicitly reported | [3] |
| Inter-assay Imprecision (CV) | < 15% | Not explicitly reported | [3] |
| Lower Limit of Quantification (LLOQ) | 0.078 µM | Not explicitly reported | [3] |
| Limit of Detection (LOD) | 0.039 µM | Not explicitly reported | [3] |
Note: The data presented is based on single-laboratory comparison studies. The lack of a formal round-robin or proficiency testing program for homoarginine means that inter-laboratory variability has not been systematically assessed.
Experimental Protocols
Detailed methodologies are crucial for understanding the nuances of each analytical approach.
LC-MS/MS Protocol for Homoarginine Quantification
This protocol is a generalized representation based on common practices in published studies.
Caption: A typical workflow for homoarginine measurement using LC-MS/MS.
Detailed Steps:
-
Sample Preparation:
-
Proteins in plasma or serum samples are precipitated using a solvent like methanol.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The supernatant containing the amino acids is collected.
-
In some methods, a derivatization step is performed to improve chromatographic separation and detection sensitivity.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system.
-
Homoarginine and other amino acids are separated on a reversed-phase C18 column.
-
The separated analytes are ionized using electrospray ionization (ESI).
-
The ionized homoarginine is detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific technique monitors a specific precursor-to-product ion transition for homoarginine.
-
-
Data Analysis:
-
Quantification is typically performed using an internal standard, such as a stable isotope-labeled homoarginine, to correct for matrix effects and variations in instrument response.
-
ELISA Protocol for Homoarginine Quantification
This protocol is a generalized representation of a competitive ELISA.
Caption: The workflow of a competitive ELISA for homoarginine measurement.
Detailed Steps:
-
A microplate is pre-coated with an antibody specific to homoarginine.
-
The sample or standard is added to the wells, along with a fixed amount of enzyme-conjugated homoarginine.
-
During incubation, the homoarginine in the sample and the enzyme-conjugated homoarginine compete for binding to the antibody.
-
After washing to remove unbound components, a substrate is added that reacts with the enzyme on the bound conjugate to produce a colored product.
-
The reaction is stopped, and the absorbance is measured. The intensity of the color is inversely proportional to the concentration of homoarginine in the sample.
Inter-Laboratory Variability and Proficiency Testing
Formal proficiency testing (PT) programs, such as those offered by the College of American Pathologists (CAP), are essential for assessing and improving the quality of laboratory measurements.[1][4] These programs distribute the same samples to multiple laboratories and compare the results to an established target value.[4]
While a specific PT program for homoarginine has not been identified, the principles from general amino acid PT schemes are highly relevant. These programs have revealed that even for well-established analytes, inter-laboratory variability can be significant.[4]
Logical Relationships in Inter-Laboratory Comparison
References
- 1. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to L-homoarginine Quantification Methods
L-homoarginine, a non-proteinogenic amino acid synthesized from lysine, has emerged as a significant biomarker, with its circulating levels linked to cardiovascular health and disease mortality.[1][2] Accurate and reliable quantification of L-homoarginine in biological samples is crucial for both clinical diagnostics and basic research. This guide provides a detailed comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of Quantification Methods
The choice of analytical method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for the most common L-homoarginine quantification techniques.
| Parameter | HPLC with Fluorescence Detection (pre-column derivatization) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation of derivatized analyte followed by fluorescence detection.[3] | Chromatographic separation coupled with mass-based detection of precursor and product ions.[4] | Competitive immunoassay using a specific antibody.[5][6] |
| Limit of Detection (LOD) | 188 fmol (equivalent to 12 nM)[3] | Not explicitly stated, but LOQ is very low. | ~0.05 µmol/L (50 nM)[6][7] |
| Limit of Quantification (LOQ) | Not explicitly stated, but linearity starts at 62.5 nM.[3] | 0.01 - 0.06 µmol/L[4][8] | Not explicitly stated. |
| Linearity Range | 0.0625 - 5 µM[3] | R² > 0.99[2][4] | 0.32 - 12.5 µM[9] |
| Precision (%RSD or %CV) | 0.52 - 1.16%[3] | ≤7.5% to <10%[2][8] | Not specified. |
| Sample Types | Plasma, liver, brain, kidney.[3] | Plasma, serum, urine.[1][4] | Serum, plasma, cell culture samples.[5][9] |
| Sample Preparation | Pre-column derivatization required.[3] | Protein precipitation.[1][4] | Sample acylation.[5][6] |
| Run Time / Assay Time | ~20 minutes per sample.[3] | ~25 minutes per sample.[1] | ~2.5 hours per plate.[6] |
| Throughput | Low to Medium | Medium | High |
| Specificity | High | Very High (Gold Standard) | Good, but cross-reactivity is possible. |
Experimental Protocols and Methodologies
A detailed understanding of the experimental workflow is essential for reproducing results and selecting the appropriate method.
This method offers high sensitivity and is a robust alternative when mass spectrometry is unavailable. It relies on chemical derivatization to render the amino acid fluorescent.[3]
Experimental Protocol:
-
Sample Preparation & Derivatization: Biological samples are derivatized pre-column using o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form a fluorescent derivative.[3]
-
Chromatography: The derivatized sample is injected into an HPLC system.
-
Detection:
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of L-homoarginine.[3]
Considered the gold standard for specificity and sensitivity, LC-MS/MS allows for the direct quantification of L-homoarginine, often simultaneously with other related metabolites like L-arginine and its methylated derivatives (ADMA, SDMA).[4][10]
Experimental Protocol:
-
Sample Preparation:
-
An aliquot of the biological sample (e.g., 50-100 µL of plasma) is taken.[1][4]
-
An internal standard (e.g., stable isotope-labeled L-homoarginine like ¹³C₇¹⁵N₄-HArg) is added to correct for matrix effects and procedural losses.[1]
-
Proteins are precipitated by adding a solvent such as methanol or an acetonitrile/methanol mixture, followed by centrifugation.[1][4]
-
The resulting supernatant is collected, evaporated, and reconstituted in a suitable buffer for injection.[4]
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is used.[1]
-
Detection: The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high specificity. Specific precursor-to-product ion transitions are monitored for L-homoarginine (e.g., m/z 189.2 → 144.1 or 189.2 → 84.2) and its internal standard.[1][4]
-
ELISA kits offer a high-throughput, user-friendly platform that does not require specialized chromatography or mass spectrometry equipment, making them suitable for large-scale clinical studies.[5][9]
Experimental Protocol (Based on a Competitive Assay Principle):
-
Principle: This is a competitive immunoassay. L-homoarginine in the sample competes with L-homoarginine bound to the microtiter plate for a limited number of specific rabbit anti-L-homoarginine antibody binding sites.[5][6]
-
Sample Preparation: L-homoarginine within the samples (e.g., 20 µL of plasma or serum) is chemically modified (acylated) according to the kit's protocol.[6][9]
-
Assay Procedure:
-
Standards, controls, and acylated samples are added to the wells of the microtiter plate, which is pre-coated with L-homoarginine.[6]
-
The specific antiserum is added, and the plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound components.
-
An enzyme-labeled secondary antibody (e.g., anti-rabbit/peroxidase) is added, which binds to the primary antibody captured on the plate.
-
After another wash step, a substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a color signal.[6]
-
-
Detection: The absorbance is measured using a microplate reader (e.g., at 450 nm). The signal intensity is inversely proportional to the concentration of L-homoarginine in the sample.[6]
Methodology Workflow and Comparison
The following diagram illustrates the general experimental workflows for the quantification of L-homoarginine using LC-MS/MS and ELISA, highlighting the key differences in their procedural steps.
Caption: Comparative workflow for L-homoarginine analysis via LC-MS/MS and ELISA.
Discussion and Recommendations
-
LC-MS/MS is the recommended method for research applications requiring the highest accuracy, specificity, and the ability to quantify multiple related metabolites simultaneously. Its primary drawbacks are the high cost of instrumentation and the need for specialized technical expertise.
-
HPLC with Fluorescence Detection is a cost-effective and highly sensitive alternative to LC-MS/MS. However, it requires a derivatization step which can add complexity and potential variability. It is well-suited for laboratories that have HPLC capabilities but lack a mass spectrometer.[3]
-
ELISA is the most practical choice for large-scale screening and clinical studies due to its high throughput, simpler workflow, and lack of need for complex equipment.[6][9] However, researchers should be aware of potential discrepancies in absolute quantification when compared to mass spectrometry methods. One study found that plasma concentrations from an LC-MS/MS method were, on average, 29% higher than those from a commercial ELISA, with a correlation coefficient (r²) of 0.78 between the two assays.[11] Therefore, it is critical to use method-specific reference values.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Homoarginine, Arginine, NMMA, ADMA, and SDMA in Biological Samples by HPLC-ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eaglebio.com [eaglebio.com]
- 6. ELISA Kit [ABIN2648674] - Cell Culture Cells, Plasma, Serum [antibodies-online.com]
- 7. ELISA Kit [ABIN2648674] - Cell Culture Cells, Plasma, Serum [antikoerper-online.de]
- 8. Oral supplementation with L‐homoarginine in young volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HomoArginine ELISA kit I High Sensitivity I Plasma & Serum I Cited in literature [immusmol.com]
- 10. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of homoarginine in human and mouse plasma by LC-MS/MS and ELISA: a comparison and a biological application - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of H-HoArg-OH-d4 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. This guide provides a comparative analysis of the linearity and range of H-HoArg-OH-d4, a deuterated internal standard for homoarginine, in biological matrices, supported by experimental data from established analytical methods.
The use of stable isotope-labeled internal standards, such as this compound (d4-l-homoarginine), is a widely accepted practice in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) methods. These internal standards are crucial for correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This guide will delve into the performance characteristics of this compound and compare the analytical methods used for the quantification of homoarginine in biological fluids like plasma and urine.
Linearity and Range of Analytical Methods Utilizing this compound
While this compound primarily serves as an internal standard, its own linear response is fundamental to the accuracy of the quantification of the target analyte, L-homoarginine. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
A fast and precise method for the quantification of L-homoarginine in human plasma using HILIC-isotope dilution-MS/MS has been reported, which employs d4-l-homoarginine as the internal standard.[1] This method demonstrates excellent linearity and a clinically relevant analytical range.
| Parameter | Performance | Biological Matrix | Analytical Method |
| Linear Range | 0.1–10 μmol L−1[1] | Human Plasma | HILIC-Isotope Dilution-MS/MS |
| Intra-day Precision | < 2 % RSD[1] | Human Plasma | HILIC-Isotope Dilution-MS/MS |
| Inter-day Precision | < 4 % RSD[1] | Human Plasma | HILIC-Isotope Dilution-MS/MS |
| Accuracy | < 5 % deviation[1] | Human Plasma | HILIC-Isotope Dilution-MS/MS |
The use of a stable isotope-labeled internal standard like this compound is critical for minimizing matrix effects, which are a common source of variability in bioanalysis.[2]
Comparison of Analytical Methods for Homoarginine Quantification
Several methods have been developed for the quantitative determination of homoarginine in biological samples. The two primary techniques are LC-MS/MS and GC-MS/MS.
| Method | Principle | Sample Preparation | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by detection with tandem mass spectrometry. | Simple protein precipitation is often sufficient.[1] | High | High sensitivity, specificity, and throughput. | Potential for matrix effects, although mitigated by isotope dilution. |
| GC-MS/MS | Separation of volatile derivatives by gas chromatography followed by detection with tandem mass spectrometry. | Requires derivatization of amino acids to make them volatile.[3] | Moderate | High chromatographic resolution and specificity. | More complex and time-consuming sample preparation. |
Experimental Protocols
HILIC-Isotope Dilution-MS/MS Method for L-Homoarginine in Human Plasma[1]
-
Sample Preparation: To a plasma sample, an appropriate amount of this compound internal standard solution is added. Proteins are then precipitated, typically with a solvent like methanol or acetonitrile. The sample is centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation: The separation is performed on a Hydrophilic Interaction Liquid Chromatography (HILIC) silica column using an isocratic mobile phase.
-
Mass Spectrometric Detection: Detection is carried out using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-homoarginine and this compound are monitored.
-
Quantification: The concentration of L-homoarginine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
GC-MS/MS Method for Homoarginine in Biological Samples[3]
-
Sample Preparation: Aliquots of biological fluids (e.g., plasma ultrafiltrate, urine) are evaporated to dryness. The amino acids are then derivatized to their methyl ester N-pentafluoropropionyl derivatives to increase their volatility. Commercially available stable isotope-labeled analogs of homoarginine are added as internal standards.
-
Chromatographic Separation: The derivatized amino acids are separated on a gas chromatography column.
-
Mass Spectrometric Detection: Detection is performed using a GC-MS/MS system in selected reaction monitoring (SRM) mode.
-
Quantification: Similar to the LC-MS/MS method, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for L-homoarginine quantification.
Caption: Role of this compound in accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of unlabeled and stable isotope-labeled homoarginine, arginine and their metabolites in biological samples by GC-MS and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of H-HoArg-OH-d4 on Analytical Variability: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of arginine and its analogs, minimizing analytical variability is paramount for generating reliable and reproducible data. The use of a stable isotope-labeled internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodologies. This guide provides a comprehensive comparison of H-HoArg-OH-d4 (deuterated L-homoarginine) with other commonly used internal standards for the analysis of arginine and its metabolites, supported by experimental data from peer-reviewed literature.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in LC-MS-based quantification to correct for variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard is chemically and physically similar to the analyte of interest and is not naturally present in the sample. Stable isotope-labeled versions of the analyte, such as deuterated or ¹³C-labeled compounds, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects and other sources of variability.
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the precision and accuracy of an analytical method. Below is a summary of performance data from studies utilizing deuterated homoarginine and other stable isotope-labeled standards for the quantification of arginine and related metabolites.
Table 1: Performance of Analytical Methods Using Deuterated Homoarginine as an Internal Standard
| Analyte | Internal Standard | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| Homoarginine | d3Me-hArg | 2.3 - 10 | Not Reported | 93 - 109 | [2] |
| Arginine | D₄-L-homoarginine | < 15 | < 15 | Not explicitly stated, but method validated | [3] |
| Homoarginine | ¹³C₇¹⁵N₄-HArg | < 15 | < 15 | -0.6 to +2.1 (deviation) | [4] |
Table 2: Performance of Analytical Methods Using Other Stable Isotope-Labeled Internal Standards
| Analyte | Internal Standard | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| Arginine | ¹³C₆-Arginine | 1.3 - 3.2 | 1.8 - 4.3 | 90.3 - 95.3 | [5] |
| Ornithine | D₆-Ornithine | 1.1 | 3.5 | Not Reported | [6] |
| Arginine | ¹³C₆-Arginine | Better than 3% | Better than 3% | Better than 3% | [6] |
Experimental Protocols
Below is a representative experimental protocol for the simultaneous quantification of arginine and homoarginine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is a composite based on methodologies described in the cited literature.[4][5]
1. Sample Preparation
-
To 50 µL of plasma sample, add 50 µL of an internal standard mixture (containing this compound and ¹³C₆-Arginine in a suitable solvent like methanol or a water/acetonitrile mixture).
-
Precipitate proteins by adding 400 µL of a cold solvent mixture, such as acetonitrile:methanol (1:1, v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of these polar analytes (e.g., Luna HILIC, 50 x 2.0 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic mobile phase and gradually increasing the aqueous mobile phase. A representative gradient might be:
-
0-2 min: 5% A
-
2-10 min: Gradient to 50% A
-
10-12 min: Hold at 50% A
-
12-13 min: Return to 5% A
-
13-20 min: Column re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized on the specific instrument used. Representative transitions are:
-
Arginine: m/z 175.1 → 70.1
-
¹³C₆-Arginine: m/z 181.1 → 74.1
-
Homoarginine: m/z 189.2 → 84.2[4]
-
This compound: The exact transition would depend on the position of the deuterium labels, but would be approximately m/z 193.2 → [fragment ion].
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Mandatory Visualizations
Caption: Key metabolic pathways of arginine.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. Simultaneous stable-isotope dilution GC-MS measurement of homoarginine, guanidinoacetate and their common precursor arginine in plasma and their interrelationships in healthy and diseased humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Opposite Associations of Plasma Homoarginine and Ornithine with Arginine in Healthy Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of H-HoArg-OH-d4
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory management. This guide provides detailed, step-by-step procedures for the proper disposal of H-HoArg-OH-d4, a deuterated form of homoarginine. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Classification
Before initiating any disposal procedure, it is imperative to classify the waste. While this compound is a derivative of a naturally occurring amino acid, all chemicals should be handled with care. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is recommended. Treat this compound as a chemical substance that requires disposal through a designated waste stream rather than common trash or sewer systems.
Key Considerations:
-
Toxicity: While not acutely toxic, the toxicological properties of this compound may not be fully known.
-
Reactivity: It is not expected to be highly reactive under normal laboratory conditions.
-
Flammability: As a solid, it is not flammable.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should always be worn to minimize any potential exposure.
| PPE Item | Specification |
| Gloves | Nitrile or latex gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Disposal Procedures for Unused or Waste this compound
Solid chemical waste should be segregated from liquid and other types of laboratory waste.
Step-by-Step Disposal Protocol:
-
Container Selection: Place the solid this compound waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" or "Deuterated Homoarginine". Include the approximate quantity and the date of disposal.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[1]
-
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup requests.[2]
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be properly decontaminated before being discarded.
Triple Rinsing Protocol:
-
Initial Rinse: Rinse the container three times with a suitable solvent. Given that this compound is an amino acid derivative, deionized water is an appropriate rinsing agent.
-
Rinsate Collection: Collect the rinsate from all three rinses. This rinsate should be treated as chemical waste and disposed of through your institution's EHS-approved liquid waste stream. Do not pour the rinsate down the drain unless explicitly permitted by your institution's policies for non-hazardous, water-soluble materials.[3][4]
-
Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous laboratory glassware or plasticware.
Spill Management
In the event of a spill, the following steps should be taken:
-
Area Control: Cordon off the affected area to prevent further contamination.
-
Absorb Spill: For a solid spill, carefully sweep or wipe up the material. If a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect Waste: Place the spilled material and any contaminated absorbent into a sealed, labeled container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the container with the spill cleanup materials as chemical waste through your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
